molecular formula C7H5BrClNO4S B1448408 3-Bromo-2-chloro-5-sulfamoylbenzoic acid CAS No. 1461707-46-9

3-Bromo-2-chloro-5-sulfamoylbenzoic acid

Cat. No.: B1448408
CAS No.: 1461707-46-9
M. Wt: 314.54 g/mol
InChI Key: JHTIBPIRWXWQIL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a multifunctional benzoic acid derivative designed for research and development applications. Its structure incorporates halogen substituents and a sulfamoyl group, making it a valuable intermediate in medicinal chemistry and drug discovery. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: The structural motifs present in this molecule are common in bioactive compounds. The sulfonamide group is a key functional group in many chemotherapeutic agents and is known to exhibit a range of pharmacological properties, including anti-bacterial activity . As a synthetic building block, this compound can be used to develop new molecules for studying enzyme inhibition, particularly as it relates to carbonic anhydrases, a common target for sulfonamide-based drugs . The presence of bromo and chloro substituents on the aromatic ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Similar halogenated benzoic acid compounds can cause skin and eye irritation and may be harmful if inhaled . It is advised to use personal protective equipment and handle the material only in a well-ventilated laboratory environment.

Properties

IUPAC Name

3-bromo-2-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTIBPIRWXWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Molecular Structure & Weight of CAS 50592-38-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of CAS 50592-38-6 , chemically identified as Dipropyltin bis(benzenethiolate) . This document is structured to serve researchers in medicinal chemistry and organometallic pharmacology, focusing on the molecule's potential as a cytotoxic metallodrug and its physicochemical characterization.

Compound Identity: Dipropyltin bis(benzenethiolate) Class: Organotin(IV) Thiolate Primary Application: Industrial Stabilizer / Investigational Anticancer Agent

Executive Summary

CAS 50592-38-6 represents a distinct class of diorganotin(IV) compounds characterized by a central tin atom coordinated to two alkyl (propyl) chains and two aryl-thiolate ligands. While historically utilized as a thermal stabilizer in polyvinyl chloride (PVC) processing, this molecular architecture has gained significant traction in drug discovery as a non-platinum metallodrug candidate.

For drug development professionals, the core interest lies in its structure-activity relationship (SAR) . The labile Sn-S bonds allow for ligand exchange in physiological media, a mechanism analogous to cisplatin, potentially facilitating interaction with DNA or mitochondrial proteins to induce apoptosis in resistant tumor lines.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule adopts a distorted tetrahedral geometry around the central Tin (Sn) atom. The steric bulk of the thiophenol rings and the flexibility of the propyl chains create a lipophilic envelope, crucial for cellular membrane permeability.

  • Central Core: Sn(IV) with

    
     hybridization.
    
  • Ligand Field:

    • 2x n-Propyl groups: Confer lipophilicity (

      
       modulation).
      
    • 2x Thiophenol groups: Bonded via Sulfur. The Sn-S bond is covalent but susceptible to hydrolytic cleavage, serving as the "leaving group" in biological nucleophilic substitution.

Quantitative Data Table
PropertyValuebiological Relevance
Molecular Formula

Basis for elemental analysis validation.
Molecular Weight 423.22 g/mol Optimal range for small molecule drug absorption (<500 Da).
Exact Mass 424.0317 DaMass spectrometry target (based on

).
Coordination No. 4 (Tetrahedral)Potential to expand to 5 or 6 (hypervalent) in solution with donor solvents (DMSO).
Solubility High in DCM, DMSO, TolueneFacilitates formulation in lipophilic carriers.
Sn Oxidation State +4Stable oxidation state; redox-inactive under physiological conditions.

Structural Elucidation & Validation Protocols

To ensure scientific integrity, the identity of CAS 50592-38-6 must be validated using a multi-modal approach. The following protocols are standard for confirming the integrity of organotin thiolates.

Nuclear Magnetic Resonance (NMR) Workflow

Expert Insight: Unlike standard organic molecules, organotins require


 NMR for definitive characterization. The chemical shift of Tin is highly sensitive to coordination number.
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Look for the triplet/multiplet of the propyl methyl group at

      
       ppm.
      
    • Aromatic protons of the thiophenol moiety appear as multiplets in the

      
       ppm region.
      
    • Diagnostic: Integration ratio must be 6:4:4:10 (Methyl : Propyl-

      
       : Propyl-
      
      
      
      : Aromatic).
  • 
     NMR: 
    
    • Expected shift:

      
       to 
      
      
      
      ppm (relative to
      
      
      ).
    • Validation: A shift to high field (more negative) suggests coordination expansion (e.g., solvent coordination).

Mass Spectrometry (MS)

Protocol: Electrospray Ionization (ESI) or MALDI. Key Observation: Tin has 10 stable isotopes, creating a characteristic "isotopic envelope."

  • Target Ion:

    
     or 
    
    
    
    .
  • Validation: The isotopic pattern must match the theoretical distribution of Tin (dominant isotopes

    
    , 
    
    
    
    ). A single peak analysis is insufficient.

Synthesis & Biological Mechanism

Synthesis Protocol (Metathesis Route)

This method is preferred for high-purity synthesis required for biological assays, avoiding the high temperatures of direct oxide condensation.

  • Reagents: Dipropyltin dichloride (

    
    ), Thiophenol (
    
    
    
    ), Triethylamine (
    
    
    ) as base.
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    
  • Procedure:

    • Dissolve

      
       (1 eq) in DCM under 
      
      
      
      atmosphere.
    • Add Thiophenol (2.05 eq) and

      
       (2.1 eq) dropwise at 0°C.
      
    • Stir at Room Temp for 4 hours.

    • Precipitate amine salts are filtered off.

    • Filtrate is concentrated and recrystallized from Hexane/Ethanol.

Biological Mechanism of Action (Anticancer)

The therapeutic hypothesis for CAS 50592-38-6 relies on its ability to bypass cisplatin-resistance mechanisms.

  • Hydrolysis: Upon entering the cell (low chloride, neutral pH), the Sn-S bonds may hydrolyze.

  • Target Binding: The electrophilic

    
     moiety binds to Lewis bases on DNA (phosphate backbone) or proteins (cysteine residues).
    
  • Mitochondrial Toxicity: Organotins are potent uncouplers of oxidative phosphorylation, leading to ROS generation and apoptosis.

Visualizing the Pathway

The following diagram illustrates the synthesis and subsequent biological activation pathway.

G Precursors Precursors (n-Pr2SnCl2 + PhSH) Synthesis Synthesis (Metathesis in DCM) Precursors->Synthesis Et3N, 0°C Product CAS 50592-38-6 (Dipropyltin bis(benzenethiolate)) Synthesis->Product Purification CellEntry Cellular Entry (Lipophilic Diffusion) Product->CellEntry In Vitro Activation Activation (Hydrolysis of Sn-S) CellEntry->Activation Cytosol (pH 7.4) Targets Biological Targets (DNA / Mitochondria) Activation->Targets Covalent Binding

Figure 1: Synthesis and Pharmacological Activation Pathway of Dipropyltin bis(benzenethiolate).

Safety & Handling (Core Directive)

Warning: Organotin compounds are neurotoxic and immunotoxic.

  • Permeability: Readily absorbed through skin due to lipophilicity.

  • PPE: Double nitrile gloves and face shield are mandatory.

  • Waste: Must be segregated as heavy metal organic waste. Do not mix with standard organic solvents for disposal.

References

  • PubChem Compound Summary . (n.d.). Dipropyltin bis(benzenethiolate) - Compound CID 102092. National Center for Biotechnology Information. Retrieved from [Link]

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry. (Contextual grounding on Organotin cytotoxicity).
  • World Health Organization (WHO). (2006). Tin and Organotin Compounds: A Preliminary Review. (Toxicological background).

pKa values and ionization behavior of sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of Sulfamoylbenzoic Acid Derivatives: Ionization, Solubility, and Experimental Protocols Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

Sulfamoylbenzoic acid derivatives, exemplified by loop diuretics such as furosemide and bumetanide, represent a critical scaffold in medicinal chemistry. Their physicochemical behavior is defined by a "dual-acid" motif: a strongly acidic carboxyl group (


) and a weakly acidic sulfonamide moiety (

). Accurate determination of these ionization constants is not merely an academic exercise; it is the predictor of solubility-pH profiles, lipophilicity (LogD), and membrane permeability.

This guide provides a rigorous technical analysis of the ionization behavior of this class, synthesizing structural causality with validated experimental protocols for determining


 values in low-solubility contexts using the Yasuda-Shedlovsky extrapolation method.

Structural Basis of Acidity

The sulfamoylbenzoic acid scaffold (3-sulfamoylbenzoic acid or 5-sulfamoyl-2-aminobenzoic acid derivatives) presents a complex electronic environment. The ionization behavior is governed by the interplay of resonance and inductive effects across the benzene ring.

The Carboxyl Moiety ( )

Unsubstituted benzoic acid has a


 of approximately 4.20. In derivatives like furosemide, the carboxyl group exhibits increased acidity (

).
  • Mechanism: The sulfamoyl group (

    
    ) is a strong electron-withdrawing group (EWG) via induction (
    
    
    
    ) and resonance (
    
    
    ). When positioned meta or para to the carboxyl group, it stabilizes the resulting carboxylate anion by dispersing the negative charge, thereby lowering the energetic barrier to deprotonation.
  • Halogen Effect: The presence of chlorine (common in this class, e.g., position 4 in furosemide) further enhances acidity through inductive electron withdrawal.

The Sulfonamide Moiety ( )

The sulfonamide group acts as a weak acid due to the stabilization of the nitrogen anion by the adjacent sulfonyl group.

  • Standard Range: Primary aromatic sulfonamides typically ionize at

    
    .
    
  • Substituent Influence: In bumetanide, the operational

    
     is observed around 7.7. This significant acidic shift (compared to furosemide's ~9.9) suggests a specific intramolecular electronic environment, likely influenced by the 4-phenoxy group and the specific positioning of the butylamine, which may stabilize the anionic form or alter the local dielectric environment.
    

Quantitative Profiling: Case Studies

The following data aggregates validated physicochemical constants for key derivatives. Note the distinct "gap" between the two ionization events, which creates a wide buffer region where the mono-anionic species dominates.

Table 1: Ionization Constants and Physicochemical Properties

CompoundStructure

(COOH)

(Sulfonamide/Amine)
Aqueous Solubility (Neutral)LogP (Neutral)
Furosemide 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid3.8 - 3.9 9.9 - 10.0 ~0.006 mg/mL2.03
Bumetanide 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid3.6 7.7 *~0.1 mg/mL2.7 - 3.6
Benzoic Acid (Reference Standard)4.20N/A3.4 mg/mL1.87

*Note on Bumetanide: While often assigned to the sulfonamide, some literature attributes the 7.7 value to the protonated amine or a composite ionization event. However, given the aniline nature of the nitrogen (typically very weak base), the 7.7 value functionally represents the second acidic dissociation step relevant to physiological pH.

Visualization: Ionization Pathway

The following diagram illustrates the stepwise deprotonation of Furosemide, highlighting the transition from low solubility (neutral) to high solubility (dianion).

IonizationPathway Neutral Neutral Species (H2A) Low Solubility Lipophilic MonoAnion Mono-Anion (HA-) Carboxylate Ionized Dominant at pH 4.5 - 9.0 Neutral->MonoAnion pKa1 ≈ 3.9 (COOH Deprotonation) DiAnion Di-Anion (A2-) Sulfonamide Ionized High Solubility Dominant at pH > 10 MonoAnion->DiAnion pKa2 ≈ 10.0 (SO2NH2 Deprotonation)

Figure 1: Stepwise ionization pathway of Furosemide. The mono-anion is the pharmacologically relevant species in plasma (pH 7.4).

Experimental Protocol: Determination of for Insolubles

Direct potentiometric titration in water is often impossible for sulfamoylbenzoic acid derivatives due to precipitation of the neutral species at acidic pH (where the carboxyl


 lies). To ensure data integrity, a Cosolvent Titration with Yasuda-Shedlovsky Extrapolation  is the required standard.
Principle

The apparent ionization constant (


) is measured in varying ratios of organic solvent (Methanol or Dioxane) and water.[1][2][3] The values are then extrapolated to 0% cosolvent using the Yasuda-Shedlovsky equation, which accounts for the change in dielectric constant (

).

The Equation:


[3]
  • 
    : Apparent pKa in cosolvent mixture.[1]
    
  • 
    : Molar concentration of water in the mixture.
    
  • 
    : Dielectric constant of the mixture.
    
  • 
    : Slope (related to solvation changes).[4]
    
  • 
    : Intercept (used to calculate aqueous 
    
    
    
    ).
Step-by-Step Protocol

Materials:

  • Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm).

  • Cosolvent: HPLC-grade Methanol (MeOH) or 1,4-Dioxane.

  • Titrant: 0.5 M KOH (Carbonate-free).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Workflow:

  • Electrode Calibration:

    • Calibrate the pH electrode using the "Four-Plus" parameters to correct for the liquid junction potential in organic mixtures. Do not use standard aqueous buffers without correction factors.

  • Sample Preparation:

    • Prepare 3-5 separate assay solutions with varying MeOH weight percentages (e.g., 20%, 30%, 40%, 50%, 60% w/w).

    • Dissolve ~5 mg of the derivative in the cosolvent first, then add water/KCl to reach the target ratio.

  • Titration:

    • Titrate from low pH (acidic) to high pH (basic) to capture both ionization events.

    • Ensure temperature is strictly controlled at

      
      .
      
    • Purge with Argon or Nitrogen to prevent

      
       absorption (which distorts high pH data).
      
  • Data Analysis (Yasuda-Shedlovsky):

    • Calculate

      
       for each ratio using Bjerrum difference plots.
      
    • Plot

      
       on the Y-axis vs. 
      
      
      
      on the X-axis.
    • Perform linear regression. The value at

      
       (approx 0.0128) gives the aqueous 
      
      
      
      .
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Extrapolation Calibrate Calibrate Electrode (Four-Plus Parameters) Dissolve Dissolve Sample (Methanol/Water Ratios: 30%, 40%, 50%, 60%) Calibrate->Dissolve Titrate Potentiometric Titration (Under Argon, 25°C) Dissolve->Titrate Bjerrum Calculate psKa (Bjerrum Difference Plot) Titrate->Bjerrum YS_Plot Yasuda-Shedlovsky Plot (Y = psKa + log[H2O] vs X = 1/ε) Bjerrum->YS_Plot Result Determination of Aqueous pKa YS_Plot->Result

Figure 2: Validated workflow for determining pKa of poorly soluble sulfamoylbenzoic acid derivatives.

Pharmacological Implications

Understanding the ionization state is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility-pH Profile: These drugs exhibit a "U-shaped" or asymptotic solubility curve.

    • pH < 3.5:[5] Predominantly neutral. Solubility is intrinsic (

      
      ) and very low (risk of precipitation in gastric fluids).
      
    • pH 4.0 - 7.0: Mono-anionic. Solubility increases logarithmically.

    • pH > 7.0:[6] Significant solubility.

  • Lipophilicity (LogD):

    • At physiological pH (7.4), Furosemide is >99.9% ionized (Mono-anion). This results in a LogD significantly lower than its LogP (2.03).

    • Despite the charge, the lipophilic "backbone" (chloro-benzene and furan ring) allows sufficient permeability, often aided by organic anion transporters (OATs) in the renal tubules.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement methodologies).
  • Orita, Y., et al. (1976).[6] "New diuretic drugs."[7] Arzneimittel-Forschung, 26, 11-17. (Original determination of Bumetanide pKa values).

  • Takács-Novák, K., et al. (1997). "Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures." International Journal of Pharmaceutics, 151(2), 235-248.

  • PubChem Database. "Furosemide (CID 3440) and Bumetanide (CID 2471)." National Library of Medicine. [Link]

  • Royal Society of Chemistry. "Accurate prediction of the aqueous pKa values of sulfonamide drugs." RSC Advances, 2019. [Link]

Sources

Technical Guide: Halogenated Sulfamoylbenzoic Acids in Furosemide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of halogenated sulfamoylbenzoic acid intermediates in the synthesis of Furosemide and its structural analogs.

Editorial Note: The standard commercial synthesis of Furosemide utilizes 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide). The compound specified in your request, 3-Bromo-2-chloro-5-sulfamoylbenzoic acid , is a specific structural analog used primarily in Structure-Activity Relationship (SAR) studies to synthesize 3-bromo-4-deschloro-furosemide derivatives or as a reference standard for halogenated impurities. This guide addresses the mechanistic role of this specific scaffold within the broader context of Furosemide-class diuretic synthesis.

Executive Summary

Furosemide is a high-ceiling loop diuretic derived from the anthranilic acid scaffold.[1][2] Its pharmacological efficacy relies on the inhibition of the Na


-K

-2Cl

cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. The synthesis of Furosemide and its potent analogs hinges on a critical Nucleophilic Aromatic Substitution (

)
reaction.

While 2,4-dichloro-5-sulfamoylbenzoic acid is the industrial precursor for Furosemide (Lasix), the variant 3-Bromo-2-chloro-5-sulfamoylbenzoic acid serves as a specialized building block. It enables the synthesis of C3-substituted analogs, allowing researchers to probe the steric and electronic requirements of the diuretic pharmacophore.

Chemical Identity & Structural Role[3][4]

The core reactivity of Furosemide precursors is defined by the activation of the C2-halogen by the electron-withdrawing sulfamoyl (


) and carboxyl (

) groups.
FeatureStandard PrecursorTargeted Variant (Your Topic)
Chemical Name 2,4-Dichloro-5-sulfamoylbenzoic acid3-Bromo-2-chloro-5-sulfamoylbenzoic acid
CAS Number 2736-23-41461707-46-9
C2 Substituent Chlorine (Leaving Group)Chlorine (Leaving Group)
C3 Substituent HydrogenBromine (Steric Blocker/Electronic Modulator)
C4 Substituent ChlorineHydrogen (typically)
Role Commercial Furosemide SynthesisSynthesis of 3-Bromo-Furosemide Analogs
Mechanistic Causality

The presence of the 3-Bromo substituent in the targeted variant introduces significant steric bulk adjacent to the reaction center (C2).

  • Steric Hindrance: The bulky bromine atom at C3 makes the nucleophilic attack of furfurylamine at C2 more difficult compared to the standard precursor (which has a hydrogen at C3).

  • Electronic Effect: Bromine is electron-withdrawing (inductive), potentially increasing the electrophilicity of the C2 carbon, but the steric effect usually dominates.

  • Resultant Product: Reaction with furfurylamine yields 2-furfurylamino-3-bromo-5-sulfamoylbenzoic acid , a structural analog used to map the binding pocket of the NKCC2 transporter.

Experimental Protocol: Synthesis Workflow

This protocol describes the synthesis of the Furosemide scaffold using the 3-Bromo variant. This method is adapted from standard Furosemide synthesis protocols but optimized for the distinct reactivity of the brominated intermediate.

Materials
  • Precursor: 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

  • Nucleophile: Furfurylamine (2.5 eq)

  • Solvent: 2-Methoxyethanol (Diglyme can be used for higher temps)

  • Catalyst: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
Step-by-Step Methodology
  • Solvation: Charge a 3-neck round-bottom flask with 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (10 mmol) and 2-Methoxyethanol (20 mL). Stir under nitrogen atmosphere.

  • Nucleophile Addition: Add Furfurylamine (25 mmol) dropwise over 15 minutes.

    • Reasoning: Excess amine acts as both the nucleophile and the proton scavenger for the HCl generated during the substitution.

  • Thermal Activation: Heat the reaction mixture to reflux (120–130°C ) for 6–8 hours.

    • Critical Control Point: The 3-Bromo variant requires higher energy input than the standard 2,4-dichloro precursor due to steric crowding at the C3 position. Monitor via TLC (Mobile phase: CHCl

      
      :MeOH:AcOH 80:20:1).
      
  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold 1M HCl (100 mL).

    • Mechanism:[1][3][4][5][6] Acidification protonates the carboxylate, precipitating the free acid product.

  • Isolation: Filter the off-white precipitate. Wash with cold water (3 x 20 mL) to remove excess furfurylamine salts.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Pathway Visualization

The following diagram illustrates the parallel pathways: the standard industrial route versus the specific 3-Bromo analog route.

FurosemideSynthesis cluster_0 Standard Industrial Route cluster_1 Targeted Analog Route (Your Topic) Std_SM 2,4-Dichloro-5- sulfamoylbenzoic acid Furosemide FUROSEMIDE (Standard Drug) Std_SM->Furosemide SNAr Substitution (C2-Cl Displacement) Bromo_SM 3-Bromo-2-chloro-5- sulfamoylbenzoic acid Bromo_Analog 3-Bromo-Furosemide Analog Bromo_SM->Bromo_Analog Sterically Hindered SNAr Substitution Reagent Furfurylamine (Nucleophile) Reagent->Std_SM Reagent->Bromo_SM Conditions Reflux, 125°C (-HCl)

Caption: Comparative synthesis pathways showing the standard Furosemide route vs. the 3-Bromo analog route via Nucleophilic Aromatic Substitution (


).

Critical Analysis: Impurity Profile & SAR Implications

Structure-Activity Relationship (SAR)

The "Role" of this compound is best understood in the context of drug design.

  • Standard Furosemide: Contains a 4-Chloro group.[1][2][7] This halogen is essential for lipophilicity and binding affinity to the hydrophobic pocket of the NKCC2 transporter.

  • 3-Bromo Analog: The shift of the halogen to the C3 position and the change to Bromine alters the dihedral angle of the sulfamoyl group relative to the benzene ring. This usually reduces diuretic potency but is valuable for defining the "exclusion volume" of the receptor site.

Process Impurity Management

In industrial settings, if 2-chlorobenzoic acid starting materials are contaminated with 3-bromo variants (rare, but possible via mixed halogenation streams), the 3-Bromo-2-chloro-5-sulfamoylbenzoic acid becomes a "Process Impurity."

  • Detection: It has a distinct retention time in HPLC due to the heavy bromine atom.

  • Fate: It will react with furfurylamine to form the "Bromo-Analog" impurity in the final drug substance.

  • Regulatory Limit: Per ICH Q3A guidelines, this analog must be controlled <0.15% if it has no genotoxic alerts.

References

  • Standard Furosemide Synthesis: Sturm, K., et al. "Diuretics. 5-Sulfamoyl-2-aminobenzoic acid derivatives." Journal of Medicinal Chemistry, vol. 20, no. 10, 1977, pp. 1333-1337.

  • Mechanistic Insight (

    
    ): 
    Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, vol. 49, no. 2, 1951, pp. 273-412.
    
    
  • Impurity Profiling in Diuretics: European Pharmacopoeia (Ph.[8] Eur.) 10.0, "Furosemide Monograph 0391".

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12239, Furosemide."

Sources

Safety data sheet (SDS) and toxicity profile for halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzoic acids (HBAs) represent a critical scaffold in the synthesis of pharmaceuticals, agrochemicals (e.g., Dicamba), and liquid crystal polymers.[1] While often categorized generically as "irritants," their safety profile is nuanced by the "Ortho Effect," where halogen positioning dramatically alters acidity (pKa), lipophilicity (LogP), and metabolic clearance.[1]

This guide moves beyond standard Safety Data Sheet (SDS) templates to provide a mechanistic toxicological profile. It is designed for drug development scientists who must balance the chemical stability of HBAs with their biological persistence and safety.

Physicochemical Basis of Toxicity

To understand the safety profile of HBAs, one must first understand their electronic and steric behaviors. The introduction of halogens (F, Cl, Br, I) onto the benzoate ring creates a predictable shift in reactivity and bioavailability.

The "Ortho Effect" and Acidity

Unlike meta- or para- isomers, ortho-substituted HBAs exhibit significantly higher acidity (lower pKa) than unsubstituted benzoic acid.[1]

  • Mechanism: The bulky halogen at the ortho position sterically forces the carboxyl group out of the plane of the benzene ring. This de-conjugation disrupts the resonance between the ring and the carboxyl group, destabilizing the acid form and favoring the carboxylate anion.

  • Safety Implication: At physiological pH (7.4), ortho-HBAs are almost entirely ionized, limiting passive diffusion across the blood-brain barrier but enhancing renal clearance unless protein binding occurs.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how structural modifications dictate the safety and physicochemical tier of the molecule.

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Shift cluster_2 Safety & Tox Outcome Base Benzoic Acid Scaffold Halogen Halogen Addition (F, Cl, Br, I) Base->Halogen Position Positioning (Ortho vs. Para) Halogen->Position Lipophilicity Increased Lipophilicity (Higher LogP) Halogen->Lipophilicity Halogen Size Stability Metabolic Stability (Blocked Oxidation) Halogen->Stability C-X Bond Strength Acidity Increased Acidity (Lower pKa) Position->Acidity Ortho-Effect Irritation Local Irritation (Eye/Skin - pH driven) Acidity->Irritation Clearance Altered Clearance (Glycine Conjugation) Lipophilicity->Clearance Persistence Environmental Persistence (Reduced Biodegradability) Stability->Persistence

Figure 1: SAR Logic Flowchart.[1] Illustrates how halogen positioning (Ortho Effect) and type drive the transition from chemical structure to toxicological outcome.

SDS Interpretation & GHS Classification

Standard SDS documents often understate the specific handling risks of HBAs. Below is an interpreted framework for a typical HBA (e.g., 2-Chlorobenzoic Acid).

Core GHS Hazards
Hazard CodeClassificationInterpretation for Researchers
H315 Skin Irritation (Cat 2)Acidic Corrosivity: Unlike solvent irritation, this is pH-driven.[1] Neutralization (washing with bicarbonate) is more effective than simple water rinsing after bulk removal.[1]
H318/H319 Eye Damage/Irritation (Cat 1/2A)Critical Risk: The high acidity combined with lipophilicity allows rapid corneal penetration.[1] Immediate irrigation is non-negotiable.[1]
H412 Aquatic Chronic (Cat 3)Persistence: Halogens (especially Cl, Br) inhibit microbial ring cleavage, making these compounds persistent in wastewater.[1]
Handling Protocols (Self-Validating)
  • Validation of Neutralization: When cleaning spills, do not assume "clean" by visual inspection. Use pH paper on the wet surface. It must read pH 6–8 before final disposal.[1]

  • Solubility Check: HBAs are sparingly soluble in water but highly soluble in basic aqueous solutions.[1] For cleaning glassware, use 0.1M NaOH rather than organic solvents to convert the residue to the water-soluble benzoate salt.

Toxicokinetics: The Metabolic Bottleneck

The primary detoxification pathway for benzoic acids is Glycine Conjugation to form hippuric acid derivatives. However, HBAs present a "metabolic bottleneck."[1]

Mechanism of Clearance
  • Activation: The carboxylic acid is activated by Acyl-CoA Synthetase to form an Acyl-CoA thioester.[1]

  • Conjugation: Glycine N-acyltransferase (GLYAT) transfers glycine to the acyl group.[1][2]

  • Excretion: The resulting hippurate is actively secreted by the kidneys.

The Halogen Blockade:

  • Para-substituted (e.g., 4-Cl): Generally undergo glycine conjugation efficiently.[1]

  • Ortho-substituted (e.g., 2-Cl): The steric bulk interferes with the GLYAT enzyme, significantly reducing the rate of conjugation. This leads to longer half-lives and potential accumulation or diversion to secondary pathways (Glucuronidation).[1]

Metabolism HBA Halogenated Benzoic Acid CoA Acyl-CoA Synthetase HBA->CoA ATP -> AMP Intermediate Benzoyl-CoA Intermediate CoA->Intermediate GLYAT Glycine N-acyltransferase Intermediate->GLYAT + Glycine Hippurate Halogenated Hippuric Acid GLYAT->Hippurate Urine Renal Excretion Hippurate->Urine Block Ortho-Halogen Steric Block Block->GLYAT Inhibits

Figure 2: Metabolic Pathway.[1][2] Shows the conversion of HBA to Hippuric acid derivatives and the specific inhibition point for ortho-substituted analogs.

Toxicity Profile Data

The following data aggregates typical values for mono-halogenated benzoic acids (specifically Chlorobenzoic acids) to serve as a reference baseline.

Acute & Chronic Toxicity
EndpointValue (Approx.)[1]SpeciesNotes
LD50 (Oral) > 2000 mg/kgRatGenerally low acute lethality (GHS Cat 5 or Unclassified).[1]
LD50 (Dermal) > 2000 mg/kgRabbitLow systemic toxicity via skin, but high local irritation.[1]
NOAEL (Chronic) ~150–300 mg/kg/dayRatTarget organs: Liver and Kidney (due to clearance load).[1]
Sensitization NegativeGuinea PigMost simple HBAs are not skin sensitizers (unlike their acid chloride derivatives).[1]
Ecotoxicity (Aquatic)
OrganismEndpointValueSignificance
Fish (D. rerio) LC50 (96h)100–500 mg/LLow acute toxicity.[1]
Daphnia magna EC50 (48h)50–150 mg/LModerate toxicity; correlates with LogP.[1]
Algae EC50 (72h)10–100 mg/LMost sensitive species due to acid pH effects.[1]

Experimental Protocols

For researchers utilizing HBAs, two protocols are essential: one for biological quantification (DMPK) and one for environmental compliance (Waste/Biodegradation).[1]

Bioanalysis: HPLC-UV Quantification in Plasma

Purpose: To determine systemic exposure in pharmacokinetic studies.[1]

Methodology:

  • Sample Prep:

    • Aliquot 100 µL plasma.[1]

    • Acidification (Crucial): Add 10 µL of 1M HCl. Why? To protonate the HBA (suppress ionization), driving it into the organic phase during extraction.

    • Precipitation: Add 300 µL cold Acetonitrile. Vortex 1 min. Centrifuge at 10,000g for 10 min.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: Isocratic 60:40 (Buffer:Acetonitrile).[1]

    • Buffer: 20 mM Phosphate buffer adjusted to pH 2.5. Why? Low pH ensures the acid remains protonated on the column, preventing peak tailing.

  • Detection: UV at 230 nm (aromatic ring absorption).[1]

  • Validation: Linearity range typically 0.5 – 100 µg/mL.[1]

Environmental: Ready Biodegradability (OECD 301F)

Purpose: To assess persistence in wastewater streams.[1]

Methodology (Manometric Respirometry):

  • Inoculum: Activated sludge from a sewage treatment plant (washed).[1]

  • Test System: Closed respirometer bottles (e.g., OxiTop system).

  • Setup:

    • Test concentration: 100 mg/L of the HBA.[3]

    • Reference: Sodium Benzoate (highly biodegradable).[1]

    • Control: Inoculum only.[1]

  • Measurement: Monitor Oxygen uptake (BOD) over 28 days.

  • Pass Criteria: >60% degradation of Theoretical Oxygen Demand (ThOD) within a 10-day window.

    • Note: Many HBAs (especially di-halogenated) will fail this test, classifying them as "Not Readily Biodegradable."[1]

References

  • PubChem. (n.d.).[1] 2-Chlorobenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1992).[1] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[3][4][5] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 2-chlorobenzoic acid. Retrieved from [Link][1]

  • Hutt, A. J., & Caldwell, J. (1990).[1] Amino acid conjugation. In Conjugation Reactions in Drug Metabolism. Taylor & Francis.[1] (Contextual citation for Glycine conjugation mechanism).

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Retrieved from [Link][1]

Sources

A Technical Guide to the Thermal Stability and Melting Point of 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid, a compound of interest in pharmaceutical research and development. In the absence of publicly available experimental data for this specific molecule, this document establishes a scientifically grounded estimation of its melting point based on an analysis of structurally analogous compounds. Furthermore, it outlines the state-of-the-art methodologies, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the precise experimental determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols to support the research and development of drug candidates.

Introduction: The Critical Role of Thermal Properties in Drug Development

The journey of a new chemical entity from discovery to a viable pharmaceutical product is paved with rigorous characterization of its physicochemical properties. Among these, thermal stability and melting point are paramount. These parameters dictate crucial aspects of the drug development process, including:

  • Formulation Strategy: The choice of excipients and the manufacturing process (e.g., granulation, tableting, lyophilization) are heavily influenced by the thermal tolerance of the active pharmaceutical ingredient (API).[1]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit distinct melting points and stabilities, which in turn affect solubility, bioavailability, and patentability.[1]

  • Storage and Shelf-Life: Understanding the thermal decomposition profile is essential for defining appropriate storage conditions and ensuring the long-term efficacy and safety of the final drug product.[1]

  • Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a highly pure compound, whereas a broad range can indicate the presence of impurities.

3-Bromo-2-chloro-5-sulfamoylbenzoic acid, with its complex substitution pattern on the benzoic acid core, presents a unique case for thermal analysis. The interplay of the electron-withdrawing halogen and sulfamoyl groups with the carboxylic acid moiety is expected to significantly influence its crystal lattice energy and, consequently, its melting point and decomposition behavior.

Physicochemical Profile of 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

PropertyValueSource
CAS Number 1461707-46-9[2]
Molecular Formula C₇H₅BrClNO₄S[2]
Molecular Weight 314.54 g/mol [2]
Physical State Solid (Powder)[2]

Estimating the Melting Point: A Structure-Activity Relationship Approach

In the absence of direct experimental data, we can estimate the melting point of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid by examining the melting points of structurally related compounds. The melting point is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions).

CompoundStructureMelting Point (°C)Key Structural Differences from Target
2-Chloro-5-bromo benzoic acid154 - 156Lacks the sulfamoyl group.
3-Bromo-2-chlorobenzoic acid168 - 169Lacks the sulfamoyl group.
3-Bromo-5-hydroxybenzoic acid237 - 241Hydroxy group instead of chloro and sulfamoyl groups.
3-Bromo-5-methoxybenzoic acid190.0 - 196.0Methoxy group instead of chloro and sulfamoyl groups.
2,4-Dichloro-5-sulfamoylbenzoic acid232 - 234A second chloro group instead of a bromo group.

Analysis and Estimation:

The presence of the sulfamoyl group (-SO₂NH₂) is expected to significantly increase the melting point due to its ability to form strong intermolecular hydrogen bonds. This is evident in the high melting point of 2,4-dichloro-5-sulfamoylbenzoic acid (232-234 °C) compared to the dichlorobenzoic acids without this group. The substitution of a chlorine atom with a bromine atom (as in our target compound) would likely result in a slightly higher melting point due to the increased molecular weight and polarizability, which enhances van der Waals forces.

Given these considerations, it is reasonable to predict that the melting point of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid will be in the range of 230-245 °C . This estimation underscores the necessity of experimental verification to establish a definitive value.

Experimental Determination of Thermal Properties: Methodologies and Protocols

The definitive characterization of the thermal stability and melting point of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid requires the application of specialized analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry.[3]

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides precise information on the melting point, enthalpy of fusion, and can also detect other thermal events such as glass transitions and polymorphic transformations.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 280 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 30 °C purge->equilibrate heat Heat at 10 °C/min to 280 °C equilibrate->heat thermogram Generate Thermogram heat->thermogram analyze Determine Melting Point & Enthalpy thermogram->analyze

Figure 1: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid into a tared TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss is an indicator of the initiation of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample Pan pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 30 °C purge->equilibrate heat Heat at 10 °C/min to 600 °C equilibrate->heat tga_curve Generate TGA Curve heat->tga_curve analyze Determine Onset of Decomposition tga_curve->analyze

Figure 2: Workflow for TGA analysis.

Predicted Thermal Decomposition Profile

Based on the structure of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid, its thermal decomposition is likely to be a multi-step process. The initial decomposition event may involve the loss of the carboxylic acid group (decarboxylation) or the degradation of the sulfamoyl moiety. At higher temperatures, further fragmentation of the aromatic ring is expected. The presence of bromine and chlorine atoms may lead to the evolution of corrosive gases like HBr and HCl upon decomposition. A coupled TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy) analysis would be highly beneficial in identifying the evolved gaseous products and elucidating the decomposition mechanism.

Conclusion and Recommendations

While a definitive experimental value for the melting point of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid is not currently available in the public domain, a scientifically reasoned estimation places it in the range of 230-245 °C. This technical guide provides the necessary theoretical framework and detailed experimental protocols for the precise determination of its melting point and thermal stability using DSC and TGA.

It is strongly recommended that these analyses be performed to establish a definitive thermal profile for this compound. This data will be invaluable for guiding formulation development, ensuring regulatory compliance, and ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Vertex AI Search. (2024).
  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chlorobenzoic acid | 56961-27-4.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920.
  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... | Download Scientific Diagram.
  • IndiaMART. (n.d.). 3-Bromo 2 chloro 5 sulfamoyl benzoic acid, Packaging Type: Bag.
  • Benchchem. (n.d.). 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid|CAS 2169363-24-8.
  • XRF Scientific. (2023). What's the difference between DSC and TGA analysis?
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462.
  • SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx.
  • ALS Testing. (2023). Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC).
  • Thoreauchem. (n.d.). 3-bromo-2-chloro-5-sulfamoylbenzoic acid-1461707-46-9.
  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
  • ChemicalBook. (2026). 5-Bromo-2-chlorobenzoic acid | 21739-92-4.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3-Bromo-5-chlorobenzoic Acid 42860-02-6.
  • EPA. (2025). 3-Bromo-5-chloro-2-hydroxybenzaldehyde Properties.

Sources

Literature review of sulfonamide intermediates in pharmaceutical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Process Development

Executive Summary & Pharmacophore Significance

The sulfonamide moiety (


) remains a cornerstone of medicinal chemistry, serving not only as the active pharmacophore in antibacterials, diuretics, and COX-2 inhibitors but also as a critical directing group in asymmetric synthesis.

For the application scientist, the challenge has shifted from simple bond formation to process intensification : maximizing regioselectivity, minimizing genotoxic impurities (GTIs), and circumventing the thermal hazards associated with sulfonyl chloride precursors. This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices in a drug development context.

Strategic Synthetic Pathways: From Classical to Catalytic

The selection of a synthetic route for sulfonamide intermediates is dictated by the availability of the aryl backbone and the tolerance of functional groups.

Pathway A: The Sulfonyl Chloride Nucleophilic Attack (Classical)
  • Mechanism: Nucleophilic substitution of a sulfonyl chloride by an amine.

  • Critical Process Parameter (CPP): Hydrolysis Competition. Sulfonyl chlorides are moisture-sensitive. The rate of hydrolysis vs. aminolysis is pH-dependent.

  • Optimization Protocol:

    • Base Selection: Use Pyridine or DMAP for unreactive amines; aqueous

      
       (Schotten-Baumann conditions) for robust substrates.
      
    • Solvent: Acetonitrile or DCM. Avoid alcohols unless necessary, as sulfonate esters may form as byproducts.

Pathway B: Oxidative Coupling of Thiols (Green/Modern)
  • Why use it? Avoids the isolation of unstable sulfonyl chlorides.

  • Reagents: Sodium dichloroisocyanurate (NaDCC) or Trichloroisocyanuric acid (TCCA).

  • Mechanism: In situ generation of sulfonyl chloride via oxidative chlorination, followed immediately by amine capture.[1] This minimizes operator exposure to corrosive intermediates.

Pathway C: Pd-Catalyzed Aminosulfonylation (DABSO Route)
  • Why use it? Allows access to sulfonamides directly from Aryl Halides , bypassing thiols or sulfonic acids.

  • Key Reagent: DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable source of

    
    .
    
  • Causality: Palladium inserts into the Ar-I bond;

    
     inserts into the Pd-Ar bond; the resulting sulfinate is trapped by an electrophilic nitrogen source (e.g., hydrazine or hydroxylamine).
    
Visualization: Divergent Synthetic Workflows

The following diagram illustrates the decision matrix for selecting a synthetic route based on starting material availability.

SulfonamidePathways Start Target Sulfonamide Intermediate Thiol Start: Aryl Thiol Oxidative Oxidative Chlorination (NaDCC/TCCA) Thiol->Oxidative Green Route Halide Start: Aryl Halide (I, Br) PdCat Pd-Catalysis (DABSO + Hydrazine) Halide->PdCat Transition Metal Route SulfAcid Start: Sulfonic Acid Chlorosulf Chlorosulfonation (ClSO3H) SulfAcid->Chlorosulf Traditional InSituCl In-situ Sulfonyl Cl Oxidative->InSituCl Sulfinate Pd-Sulfinate Complex PdCat->Sulfinate IsolatedCl Isolated Sulfonyl Cl (Hazardous) Chlorosulf->IsolatedCl InSituCl->Start + Amine Sulfinate->Start Reductive Elim. IsolatedCl->Start + Amine (Schotten-Baumann)

Caption: Decision matrix for sulfonamide synthesis. Green/Blue paths represent modern, safer alternatives to the traditional Red path.

Key Intermediate Profile: Sulfonyl Chlorides & Sulfinamides[1][2]

Sulfonyl Chlorides: The Unstable Workhorse
  • Hazard Profile: High thermal instability. Scale-up requires Differential Scanning Calorimetry (DSC) to determine the onset of decomposition (

    
     evolution).
    
  • Handling: Must be stored dry. Hydrolysis produces HCl, which can autocatalyze further decomposition.

Ellman’s Sulfinamide (tert-Butanesulfinamide)

While often a "tool" rather than a drug intermediate, this sulfonamide derivative is critical for synthesizing chiral amine intermediates found in downstream pharmaceutical targets.[2]

  • Role: Chiral ammonia equivalent.

  • Mechanism: Condenses with ketones/aldehydes to form sulfinimines

    
     diastereoselective Grignard addition 
    
    
    
    acid hydrolysis yields chiral amines.
  • Self-Validating Step: The disappearance of the carbonyl peak in IR/NMR and the appearance of the imine stretch confirms the condensation.

Case Study: Celecoxib Intermediate Synthesis

Drug Target: Celecoxib (COX-2 Inhibitor) Critical Intermediate: 4-Hydrazinobenzenesulfonamide Hydrochloride[3][4]

Process Chemistry Workflow

The industrial synthesis relies on the Knorr Pyrazole Synthesis .[5] The efficiency of this step hinges on the purity of the hydrazine intermediate.

Protocol: Synthesis of 4-Hydrazinobenzenesulfonamide

  • Diazotization: React Sulfanilamide with

    
    /HCl at 
    
    
    
    .
    • Control: Temperature must be strictly controlled to prevent diazonium decomposition.

  • Reduction: Transfer diazonium salt to

    
     (Sodium sulfite) solution.
    
    • Observation: Rapid color change indicates reduction.

  • Hydrolysis: Acid hydrolysis yields the hydrazine hydrochloride salt.

  • Cyclization (The Knorr Step): Condensation with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[5]

Optimization Data: Solvent Effects on Cyclization

Data summarized from process development literature (e.g., Reddy et al. [5])

Solvent SystemYield (%)Purity (HPLC)Notes
Ethanol (Reflux) 77%98.0%Standard lab scale. Slow crystallization.
Water/Toluene 87% 99.5% Industrial Preferred. Toluene scavenges the product; water holds salts.
Methanol 80%97.0%Higher impurity profile (regioisomers).[5]
Celecoxib Synthesis Flowchart

CelecoxibFlow Sulfanilamide Sulfanilamide Diazotization 1. Diazotization (<5°C, NaNO2/HCl) Sulfanilamide->Diazotization Diketone Trifluoro-diketone Intermediate Knorr 3. Knorr Cyclization (Water/Toluene System) Diketone->Knorr Reduction 2. Reduction (Na2SO3) Diazotization->Reduction Hydrazine Intermediate: 4-Hydrazinobenzenesulfonamide Reduction->Hydrazine Hydrazine->Knorr Final Celecoxib (API) Knorr->Final Regioselective Formation

Caption: Industrial workflow for Celecoxib, highlighting the critical hydrazine intermediate.

Safety & Scale-Up: The "Self-Validating" Protocol

When scaling sulfonamide synthesis, safety is paramount. The following protocol includes built-in checks (self-validation).

Protocol: General Scale-Up of Sulfonyl Chloride Amidation

  • Reactor Prep: Dry reactor thoroughly. (Check: Karl Fischer titration of solvent

    
     water).
    
  • Charging: Charge Amine (1.0 equiv) and Base (1.2 equiv) in solvent. Cool to

    
    .
    
  • Addition: Add Sulfonyl Chloride as a solution, dropwise.

    • Validation: Monitor internal temperature. If

      
      , stop addition and increase cooling.
      
  • IPC (In-Process Control): After 1 hour, sample for TLC/HPLC.

    • Target:

      
       unreacted Sulfonyl Chloride. If remaining, add 0.1 equiv amine, NOT more chloride (to avoid difficult purification).
      
  • Quench: Quench with dilute HCl (if product is stable) to remove excess amine base.

References

  • Willis, M. C., et al. (2010). "Palladium-catalyzed aminosulfonylation of aryl halides." Journal of the American Chemical Society. Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Bahrami, K., et al. (2009).[6] "Direct conversion of thiols to sulfonyl chlorides and sulfonamides."[6] Journal of Organic Chemistry. Link

  • Reddy, A. R., et al. (2008).[5] "An Improved and Scalable Process for Celecoxib." Organic Process Research & Development. Link

  • BenchChem. (2025). "Eco-friendly and green synthesis methods for sulfonamide derivatives." Link

  • NOAA. (2025). "Sulfuryl Chloride - CAMEO Chemicals Safety Data." Link

Sources

3-Bromo-2-chloro-5-sulfamoylbenzoic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1461707-46-9 | Molecular Formula: C₇H₅BrClNO₄S | M.W.: 314.54 g/mol [1][2]

Executive Summary & Structural Pharmacophore

This guide provides a comprehensive analysis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid , a highly specialized intermediate in the synthesis of high-ceiling diuretics and carbonic anhydrase inhibitors (CAIs). Unlike generic benzoic acid derivatives, this molecule represents a "privileged scaffold" where the regiochemical arrangement of halogens (Cl at C2, Br at C3) and the sulfonamide moiety (at C5) creates a unique electronic and steric profile essential for binding affinity in metalloenzyme active sites.

Pharmacophoric Deconstruction

The molecule's utility in drug development—specifically for targeting Carbonic Anhydrase (CA) isoforms (I, II, IV, IX)—relies on three synergistic structural domains:

DomainFunctional RoleMechanistic Insight
C5-Sulfamoyl (-SO₂NH₂) Zinc Anchor Acts as the primary warhead, coordinating with the Zn²⁺ ion in the CA active site via the nitrogen atom, displacing the catalytic water molecule/hydroxide ion.
C1-Carboxylic Acid (-COOH) Solubility & H-Bonding Provides essential aqueous solubility (pKa ~3-4) and forms secondary hydrogen bond networks with hydrophilic residues (e.g., Thr199) at the active site entrance.
C2-Cl / C3-Br Core Lipophilic Tuning The C3-Bromine is the critical differentiator. While the C2-Chlorine forces the aromatic ring out of planarity (ortho-effect), the C3-Bromine occupies a hydrophobic pocket, significantly increasing LogP and potency compared to the non-brominated analog.

Synthetic Logic & Process Chemistry

Achieving high regiochemical fidelity in the synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid requires a strategy that leverages cooperative directing effects .

Retrosynthetic Analysis

Attempting to chlorosulfonate 3-bromo-2-chlorobenzoic acid directly often leads to isomeric mixtures due to conflicting directing groups. The superior protocol utilizes a "Bromination-Last" strategy, where the C3 position becomes super-activated for electrophilic attack by the cooperative meta-direction of the C1-Carboxyl and C5-Sulfamoyl groups, and the ortho-direction of the C2-Chlorine.

Optimized Experimental Protocol

Note: This protocol assumes a starting scale of 100g of 2-chlorobenzoic acid.

Step 1: Chlorosulfonation (Formation of the Sulfonyl Chloride)
  • Reagents: 2-Chlorobenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq, excess).

  • Procedure: Charge chlorosulfonic acid into a jacketed reactor cooled to 0°C. Slowly add 2-chlorobenzoic acid portion-wise to control exotherm.

  • Heating: Gradually ramp temperature to 140°C over 2 hours. Hold for 4 hours.

  • Mechanism: The -COOH (meta-director) and -Cl (para-director) cooperatively direct the sulfonyl group to position 5.

  • Quench: Pour reaction mixture onto crushed ice (carefully!) to precipitate 2-chloro-5-(chlorosulfonyl)benzoic acid. Filter and wash with cold water.

Step 2: Amination (Formation of the Sulfonamide)
  • Reagents: Wet cake from Step 1, Ammonium hydroxide (25% aq, excess).

  • Procedure: Suspend the sulfonyl chloride in water. Add NH₄OH dropwise at <15°C.

  • Causality: Low temperature prevents hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Isolation: Acidify with HCl to pH 2. Precipitate 2-chloro-5-sulfamoylbenzoic acid .

Step 3: Regioselective Bromination (The Critical Step)
  • Reagents: 2-chloro-5-sulfamoylbenzoic acid (1.0 eq), Bromine (Br₂, 1.1 eq), Ferric Chloride (FeCl₃, cat.) or NBS/H₂SO₄.

  • Solvent: Water or Acetic Acid (depending on solubility requirements).

  • Procedure: Heat the mixture to 50-60°C.

  • Regiocontrol:

    • C1-COOH: Directs to C3 (Meta).

    • C5-SO₂NH₂: Directs to C3 (Meta).

    • C2-Cl: Directs to C3 (Ortho).

    • Result:100% theoretical convergence on C3.

  • Purification: Recrystallize from Ethanol/Water to remove traces of dibrominated by-products.

Synthesis Workflow Diagram

SynthesisPath cluster_logic Directing Effects at Step 3 Start Start: 2-Chlorobenzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid Step1->Inter1 Yield >85% Step2 Step 2: Amination (NH4OH, <15°C) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate: 2-Chloro-5-sulfamoylbenzoic acid Step2->Inter2 Yield >90% Step3 Step 3: Bromination (Br2/FeCl3 or NBS) Inter2->Step3 Regioselective Targeting (C3) Final Target: 3-Bromo-2-chloro-5-sulfamoylbenzoic acid Step3->Final Crystallization Logic C1-COOH: Meta -> C3 C5-SO2NH2: Meta -> C3 C2-Cl: Ortho -> C3 CONVERGENCE Logic->Step3

Figure 1: Convergent synthesis pathway highlighting the thermodynamic and kinetic alignment of directing groups for the bromination step.

Biological Interface: Carbonic Anhydrase Inhibition

The efficacy of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid derivatives stems from their ability to mimic the transition state of CO₂ hydration.

Mechanism of Action (MoA)

The sulfonamide nitrogen exists as an anion (R-SO₂NH⁻) at physiological pH (or within the active site microenvironment). This anion coordinates directly to the Zn²⁺ ion at the bottom of the enzyme's conical active site.

  • Selectivity Factor: The 3-Bromo substituent provides steric bulk that clashes with residues in the narrower active sites of cytosolic isoforms (like CA I), potentially enhancing selectivity for membrane-bound isoforms (like CA IX or XII) which are relevant in hypoxic tumor environments.

Interaction Network Diagram

MoA Zn Zn2+ Ion (Active Site) Block Displacement of Catalytic H2O Zn->Block Prevents CO2 Hydration Inhibitor 3-Br-2-Cl-5-SO2NH2-Benzoate Inhibitor->Zn Coordination (Sulfonamide N) Residues Hydrophobic Pocket (Val121, Leu198) Inhibitor->Residues Van der Waals (3-Br & 2-Cl) HNetwork H-Bond Network (Thr199, Glu106) Inhibitor->HNetwork H-Bonding (Sulfonyl O & COOH)

Figure 2: Molecular interaction map detailing the binding mode of the inhibitor within the Carbonic Anhydrase active site.

Analytical Fingerprinting

To validate the identity of the synthesized compound, the following spectral characteristics are diagnostic.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 8.0 - 8.4 ppm (2H, singlets or meta-coupling)Aromatic protons at C4 and C6. The presence of Br at C3 eliminates ortho-coupling, leaving distinct meta-coupling or singlets depending on resolution.
¹H NMR (DMSO-d₆) δ 7.5 - 7.8 ppm (2H, broad singlet)Sulfonamide NH₂ protons (exchangeable with D₂O).
¹H NMR (DMSO-d₆) δ 13.0 - 14.0 ppm (1H, broad)Carboxylic acid proton.
IR Spectroscopy 1160, 1340 cm⁻¹Symmetric and asymmetric SO₂ stretching.
IR Spectroscopy 1690 - 1710 cm⁻¹C=O stretching (Carboxylic acid).
Mass Spectrometry M+2, M+4 peaksDistinctive isotope pattern for 1 Br and 1 Cl (approx. 3:4:1 intensity ratio for M, M+2, M+4).

References

  • Thoreauchem. (n.d.). 3-bromo-2-chloro-5-sulfamoylbenzoic acid Product Detail. Retrieved from [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[3] PubMed. Retrieved from [Link]

  • Jiles, H. R. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1][4] U.S. Patent US3879402A. Google Patents. Retrieved from

  • PubChem. (2025).[5] 3-Bromo-5-chloro-2-fluorobenzoic acid (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Furosemide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Recrystallization Protocols & Impurity Control Strategies

Executive Summary & Scientific Rationale

The synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a classic nucleophilic aromatic substitution sequence. However, meeting ICH Q3A/B impurity guidelines requires rigorous control over two critical intermediates:

  • Intermediate A: 2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide).[1][2][3]

  • Intermediate B: 2-amino-4-chloro-5-sulfamoylbenzoic acid.[4][5][6]

The Challenge: The primary impurity risks are regioisomers , hydrolysis by-products , and the recently characterized Impurity G (a dimer formed via decarboxylation). Standard precipitation often traps inorganic salts (NH₄Cl) and fails to remove structurally similar chlorinated impurities.

The Solution: This guide moves beyond simple "crash cooling." We utilize Differential Solubility Profiling and pH-Swing Crystallization to achieve >99.5% purity.

Process Workflow & Impurity Mapping

The following diagram illustrates the synthesis pathway and the critical entry points for impurities. Understanding this flow is essential for targeting the correct purification stage.

Furosemide_Synthesis Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (ClSO3H) Start->Step1 IntA Intermediate A (2,4-dichloro-5-sulfamoylbenzoic acid) Step1->IntA Imp1 Impurity: Isomers Step1->Imp1 Regio-defects Step2 Amination (NH4OH) IntA->Step2 IntB Intermediate B (2-amino-4-chloro-5-sulfamoylbenzoic acid) Step2->IntB Imp2 Impurity: NH4Cl Salts Step2->Imp2 Salt formation Step3 Furfurylation (Furfurylamine) IntB->Step3 Final Crude Furosemide Step3->Final Imp3 Impurity G (Dimer/Decarboxylated) Step3->Imp3 High Temp Side Rxn Imp1->IntA Imp2->IntB

Figure 1: Synthetic pathway of Furosemide highlighting critical control points for intermediates A and B.

Critical Process Parameters (CPP): Solvent Selection

Solvent choice is dictated by the amphoteric nature of the sulfonamide group and the carboxylic acid moiety.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent SystemRoleSolubility BehaviorTarget Impurity Removal
Methanol (Hot) Primary SolventHigh solubility for Int A & B (>50 mg/mL).Mechanical impurities, unreacted starting materials.
Water (pH 7) Anti-SolventLow solubility for organic acids; High for inorganic salts.Ammonium Chloride (NH₄Cl) , Inorganic salts.
Acetone PolishingModerate solubility; excellent for breaking solvates.Colored impurities, drying aid.
Ethanol/Water (80:20) RecrystallizationGradient solubility (steep cooling curve).Regioisomers , purification of Int B.
Protocol 1: Purification of Intermediate A (Lasamide)

Target: 2,4-dichloro-5-sulfamoylbenzoic acid Objective: Remove sulfonyl chloride precursors and isomers.

Mechanism: Intermediate A is a strong acid. We utilize its high solubility in hot alcohols and its sharp metastable zone width in water to induce controlled nucleation.

Step-by-Step Protocol:

  • Dissolution: Charge 100g of Crude Intermediate A into a reactor. Add 300 mL of Methanol .

  • Reflux: Heat to reflux (65°C) under stirring. Ensure complete dissolution. If turbid, filter hot (0.45 µm) to remove mechanical impurities.

  • Distillation (Solvent Swap): Distill off approximately 50% of the methanol.

  • Nucleation Trigger: Slowly add 150 mL of Pre-heated Water (50°C) dropwise over 20 minutes.

    • Note: Adding cold water causes "crash precipitation," trapping impurities.

  • Cooling Ramp: Cool the slurry linearly from 60°C to 5°C over 4 hours (Rate: ~14°C/hr).

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash with 2 x 50 mL of chilled water/methanol (90:10).

  • Drying: Vacuum dry at 80°C.

Protocol 2: Purification of Intermediate B (The Critical Step)

Target: 2-amino-4-chloro-5-sulfamoylbenzoic acid Objective: Removal of Ammonium Chloride (from amination) and Unreacted Intermediate A .

Scientific Insight: This intermediate is often contaminated with up to 10% inorganic salts (NH₄Cl). Standard organic recrystallization fails here because salts are insoluble in organics and will co-precipitate physically. We must use a pH-Swing method first.

Step-by-Step Protocol:

Phase 1: Salt Removal (Acid-Base Swing)
  • Slurry: Suspend 100g Crude Intermediate B in 500 mL Water .

  • Solubilization: Add Sodium Bicarbonate (NaHCO₃) slowly until pH reaches 8.0–8.5. The solution should become clear as the sodium salt forms.

    • Checkpoint: If the solution remains cloudy, filter to remove unreacted non-acidic impurities.

  • Precipitation: Heat solution to 40°C. Slowly add Hydrochloric Acid (3N) to adjust pH to 2.0.

    • Observation: The product precipitates as a free acid. The NH₄Cl remains dissolved in the mother liquor.

  • Filtration: Filter warm (40°C) to prevent co-precipitation of other salts. Wash with 200 mL water.

Phase 2: Thermal Recrystallization (Isomer Removal)
  • Solvent Charge: Transfer the wet cake to a flask. Add Ethanol/Water (80:20 v/v) ratio (approx. 5-7 volumes relative to dry weight).

  • Reflux: Heat to reflux (78°C). The solution should be clear.

  • Activated Carbon Treatment: Add 2% w/w Activated Carbon (e.g., Norit SX Ultra) to remove colored oxidation by-products. Stir for 15 mins. Filter hot.

  • Controlled Crystallization:

    • Cool to 60°C. Seed with 0.1% pure crystals (if available).

    • Cool to 20°C over 2 hours.

    • Chill to 0-5°C and hold for 1 hour.

  • Final Isolation: Filter and wash with cold Ethanol. Dry at 90°C.

Analytical Validation (Self-Check)

Before proceeding to the final Furosemide synthesis, validation is required.

  • HPLC Method: C18 Column, Mobile Phase: Water (pH 2.5 Phosphate Buffer) : Acetonitrile (70:30).

  • Acceptance Criteria:

    • Intermediate B Purity: > 98.5%

    • Intermediate A (Unreacted): < 0.5%[7]

    • Sulfated Ash (Residue on Ignition): < 0.1% (Critical check for NH₄Cl removal).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Solvent polarity mismatch or cooling too fast.Re-heat to dissolution. Add seed crystals at the cloud point. Reduce cooling rate.
High Ash Content Incomplete removal of NH₄Cl during Phase 1.Repeat the pH-swing step (Phase 1). Ensure the cake is washed thoroughly with water before ethanol recrystallization.
Low Yield Product solubility in mother liquor is too high.Cool to lower temperatures (-5°C). Verify pH is exactly 2.0 during precipitation (solubility increases at pH > 3).
References
  • Synthesis and Impurity Profiling: Xu, X., et al. (2023).[8] "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide." Molecules. [Link]

  • Solubility Data: Wang, C., et al. (2024).[3][9][10][11] "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents." Journal of Chemical & Engineering Data. [Link][9]

  • Original Process Patent (Grounding for Synthesis)
  • Intermediate B Data (Chemical Properties): PubChem Compound Summary for CID 17655, 2,4-Dichloro-5-sulfamoylbenzoic acid. [Link]

Sources

Application Note: Process Optimization of Chlorosulfonation in Benzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a chlorosulfonyl group (


) onto a benzoic acid scaffold is a pivotal step in the synthesis of sulfonamide diuretics (e.g., Furosemide, Bumetanide) and various carbonic anhydrase inhibitors. While the reaction is classically performed using neat chlorosulfonic acid (

), industrial scalability is often hampered by high viscosity, violent exotherms, and the formation of diaryl sulfone byproducts. This Application Note details an optimized protocol utilizing a stepwise thermal ramp and thionyl chloride (

) co-reagent strategy to maximize regioselectivity and yield while mitigating safety risks.

Mechanistic Foundation & Reaction Pathway[1][2][3][4]

To optimize the reaction, one must understand the competing kinetics. The transformation of benzoic acid to 3-(chlorosulfonyl)benzoic acid occurs via a two-stage mechanism:

  • Electrophilic Aromatic Substitution (Sulfonation): The aromatic ring attacks the electrophile (generated from

    
     or free 
    
    
    
    ) to form the sulfonic acid intermediate.[1][2][3] The carboxyl group directs this substitution to the meta position.
  • Nucleophilic Acyl Substitution (Chlorination): The sulfonic acid hydroxyl group is converted to a sulfonyl chloride. This step is reversible; excess chlorosulfonic acid or an auxiliary chlorinating agent (thionyl chloride) is required to drive the equilibrium forward and prevent hydrolysis during the quench.

Critical Side Reactions
  • Sulfone Formation: Reaction of the product sulfonyl chloride with an unreacted aromatic ring. This is favored by high substrate concentration and insufficient acid excess.

  • Anhydride Formation: Dehydration between carboxyl groups, leading to insoluble polymeric species.

Visualization: Reaction Pathway

ReactionMechanism cluster_legend Pathway Key BA Benzoic Acid (Substrate) Inter 3-Sulfobenzoic Acid (Intermediate) BA->Inter ClSO3H < 50°C (Sulfonation) Prod 3-(Chlorosulfonyl)benzoic Acid (Target Product) Inter->Prod ClSO3H / SOCl2 > 80°C (Chlorination) Sulfone Diaryl Sulfone ( impurity) Prod->Sulfone Reaction with BA (High Conc/Low Acid) key Blue: Kinetic Control Green: Thermodynamic Drive Red: Side Reaction

Figure 1: Reaction pathway distinguishing the sulfonation and chlorination steps, highlighting the risk of sulfone formation.[1][4]

Critical Process Parameters (CPP) & Optimization

Direct chlorosulfonation with


 alone often results in a viscous "slurry" that impedes heat transfer. The addition of Thionyl Chloride (

) is the primary optimization lever.
Stoichiometry and Reagent Roles
  • Chlorosulfonic Acid (CSA): Acts as both reagent and solvent.[5]

    • Standard: 5.0 – 6.0 equivalents.

    • Optimized: 4.0 equivalents (if

      
       is used).
      
  • Thionyl Chloride (

    
    ): 
    
    • Role: Converts the intermediate sulfonic acid to sulfonyl chloride more efficiently than CSA, releasing

      
       and 
      
      
      
      gases. It significantly lowers reaction viscosity.
    • Dosage: 1.0 – 1.5 equivalents.

Temperature Profiling (The "Ramp" Strategy)

A single-temperature process is inefficient. We employ a dual-stage ramp:

  • Stage 1 (

    
    ):  Addition phase. Controls the exotherm of sulfonation.
    
  • Stage 2 (

    
    ):  Reaction phase. Drives the conversion of 
    
    
    
    to
    
    
    .
Representative Optimization Data

The following table summarizes a Design of Experiments (DOE) study maximizing yield and purity.

Exp #CSA (eq)SOCl₂ (eq)Max Temp (°C)Yield (%)Purity (HPLC)Notes
13.0012065%88%High viscosity, difficult stirring.
26.0012082%92%Good yield, but high waste volume.
33.01.28578%94%Lower temp possible, cleaner profile.
4 4.0 1.2 85 91% 98% Optimal balance of yield/waste.

Detailed Experimental Protocol

Target: Synthesis of 3-(chlorosulfonyl)benzoic acid (100g scale). Safety Level: High (Corrosive, Water Reactive). Work in a fume hood.

Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Overhead mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient due to viscosity.

  • Reflux condenser with gas trap (

    
     scrubber) for 
    
    
    
    .
  • Pressure-equalizing addition funnel.[6]

  • Ice/Salt bath.[6]

Step-by-Step Procedure
  • System Setup: Assemble glassware under a nitrogen atmosphere. Ensure the scrubber is active to neutralize acidic off-gases.

  • Reagent Charging (Stage 1):

    • Charge Chlorosulfonic Acid (CSA) (4.0 equiv, 233 g, ~133 mL) into the RBF.

    • Cool CSA to 0–5°C using an ice/salt bath.

  • Substrate Addition:

    • Add Benzoic Acid (1.0 equiv, 61 g) solid portion-wise over 45 minutes.

    • Critical: Maintain internal temperature

      
      . The reaction is violently exothermic.
      
    • Observation: Mixture will thicken significantly.

  • Thionyl Chloride Addition:

    • Once Benzoic Acid addition is complete, warm to Room Temperature (RT).

    • Add Thionyl Chloride (1.2 equiv, 71.4 g, ~43 mL) dropwise via addition funnel.

    • Note: Viscosity will drop noticeably.

  • Reaction Drive (Stage 2):

    • Slowly heat the mixture to 85°C .

    • Maintain at 85°C for 3–4 hours. Monitor gas evolution (steady stream of

      
      ).
      
    • Endpoint: Solution becomes clear/homogeneous.

  • Controlled Quench (The Hazard Point):

    • Cool the reaction mixture to RT.

    • Prepare a separate beaker with 600g Crushed Ice .

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Warning: Do not add water to the acid.[7][8][9] Always add acid to ice/water.

    • Maintain quench temperature

      
       to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.
      
  • Isolation:

    • Filter the white precipitate immediately.

    • Wash with cold water (

      
      ) to remove residual sulfuric acid.
      
    • Dry in a vacuum desiccator over

      
      . Do not heat dry  (risk of hydrolysis/decomposition).
      
Workflow Diagram

ProtocolFlow Start Start: Dry RBF + N2 Purge Step1 Charge CSA (4.0 eq) Cool to 0°C Start->Step1 Step2 Add Benzoic Acid (1.0 eq) Portion-wise, T < 15°C Step1->Step2 Step3 Add SOCl2 (1.2 eq) Dropwise at RT Step2->Step3 Step4 Heat to 85°C Hold 3-4 Hours Step3->Step4 Step5 Quench onto Crushed Ice Vigorous Stirring Step4->Step5 Step6 Filter & Wash Cold Water Step5->Step6 End Dry Product Vacuum/Desiccator Step6->End

Figure 2: Operational workflow for the optimized synthesis protocol.

Safety & Handling (CSA Specifics)

Chlorosulfonic acid is one of the most hazardous reagents in the organic lab.

  • Water Reactivity: Reacts explosively with water, generating clouds of

    
     and 
    
    
    
    mist.[9]
  • PPE: Face shield + Safety Goggles (double eye protection), Butyl rubber or heavy Nitrile gloves (standard latex is insufficient), Acid-resistant apron.

  • Spill Control: Do NOT use water on a CSA spill.[8][9] Cover with dry sand or vermiculite, then neutralize cautiously with sodium carbonate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quenchEnsure quench temp is <10°C; Filter immediately; Do not let product sit in acidic water.
High Viscosity Insufficient

or CSA
Increase

to 1.5 eq; Ensure mechanical stirring is used.
Sulfone Byproduct Temp too high during additionStrictly control addition temp <15°C; Ensure CSA is in excess before adding substrate.
Product is Sticky/Wet Residual Sulfuric AcidWash filter cake thoroughly with ice-cold water; Dissolve in DCM and wash with brine if necessary.

References

  • Mechanism & Kinetics: Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.[10] (Fundamental text on chlorosulfonation mechanics).

  • Process Optimization: Guidance on DOE and continuous flow adaptations for chlorosulfonation. MDPI Processes, 2023.

  • Safety Protocols: NOAA Cameo Chemicals. Chlorosulfonic Acid Safety Data.

  • Industrial Application: Preparation of chlorosulfonyl benzoyl chloride (Patent JP2013095703A).

  • Reagent Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Chlorosulfonic Acid.

Sources

Application Notes and Protocols for Thin Layer Chromatography (TLC) of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of TLC in Sulfonamide Synthesis

In the landscape of pharmaceutical development, sulfonamides remain a cornerstone class of compounds with a broad spectrum of therapeutic applications. The synthesis of these molecules is a multi-step process, often involving a series of intermediates with varying physicochemical properties. For the medicinal or process chemist, the ability to rapidly and accurately monitor the progress of these reactions is paramount. Thin Layer Chromatography (TLC) emerges as an indispensable analytical tool in this context, offering a simple, cost-effective, and powerful method for tracking the consumption of starting materials and the formation of products.[1][2] This application note provides a comprehensive guide to the principles, protocols, and troubleshooting of TLC as applied to sulfonamide intermediates, designed to empower researchers in drug discovery and development.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The successful application of TLC hinges on a fundamental understanding of the separation principles and how they relate to the molecular characteristics of the analytes.[1][3][4]

The Stationary Phase: Silica Gel as the Workhorse

For the vast majority of sulfonamide intermediate analysis, silica gel is the stationary phase of choice.[3][5][6] Silica gel's surface is rich in silanol groups (Si-OH), which are polar and capable of hydrogen bonding.[3] Consequently, more polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried further by the mobile phase, leading to a higher Rf value.

The Mobile Phase: Tailoring Polarity for Optimal Separation

The art of TLC lies in the selection of an appropriate mobile phase (eluent). The goal is to find a solvent system that provides a good separation between the starting material, intermediates, and the final product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.

Sulfonamide intermediates can encompass a wide range of polarities. For instance, an early-stage intermediate might be a simple aniline derivative, while a later-stage intermediate could be a complex molecule with multiple polar functional groups. The polarity of the mobile phase must be adjusted accordingly.

A common starting point for developing a TLC solvent system is a binary mixture of a non-polar solvent and a more polar solvent. For sulfonamide intermediates, typical solvent systems include:

  • Hexanes/Ethyl Acetate: A versatile system for compounds of low to medium polarity. The ratio can be adjusted to fine-tune the separation.

  • Dichloromethane/Methanol: Suitable for more polar intermediates.

  • Chloroform/n-Butanol: This combination has been shown to be effective for the separation of various sulfonamides.[5][7]

Pro-Tip: The acidic nature of the silanol groups on the silica gel can sometimes lead to "streaking" or "tailing" of basic compounds, such as amines, which are common in sulfonamide synthesis.[3][8] To counteract this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase.[9] This deactivates the acidic sites on the silica gel, resulting in sharper, more defined spots.[9] Similarly, for acidic intermediates, adding a small amount of acetic acid can improve spot shape.[3]

Pillar 2: Trustworthiness - A Self-Validating System

A reliable TLC protocol is one that is reproducible and provides unambiguous results. This is achieved through careful attention to detail in each step of the process.

Experimental Protocol: Step-by-Step TLC of a Sulfonamide Intermediate

This protocol outlines the procedure for analyzing the progress of a reaction to form a sulfonamide intermediate.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters or micropipettes

  • Mobile phase (e.g., 4:1 Dichloromethane:Acetone)

  • Reaction mixture

  • Starting material standard

  • UV lamp (254 nm and 366 nm)

  • Visualization reagent (e.g., Fluorescamine solution)

  • Heat gun or oven

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[10] Be careful not to gouge the silica gel. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a standard solution. The reaction mixture can often be spotted directly, but if it is highly concentrated, dilute it with a suitable solvent.

  • Spotting: Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the starting line.[11] To create the co-spot, first spot the starting material in the "C" lane, and then spot the reaction mixture directly on top of it. Finally, spot the reaction mixture in the "RM" lane. Keep the spots as small as possible (1-2 mm in diameter) to ensure good separation.[11]

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.[11] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

  • Visualization:

    • UV Light: First, visualize the plate under a UV lamp.[1][4] Many sulfonamide intermediates contain aromatic rings and will appear as dark spots on a fluorescent background at 254 nm. Circle the spots with a pencil.

    • Fluorescamine Staining: For enhanced visualization of primary amines, which are common intermediates, fluorescamine is an excellent choice.[7][12] Prepare a 0.1 mg/mL solution of fluorescamine in acetone.[12] Spray the plate with the fluorescamine solution and allow it to dry. The primary amine spots will appear as fluorescent yellow-green spots under a long-wave UV lamp (366 nm).[7]

    • Other Stains: Other visualization agents like p-dimethylaminobenzaldehyde can also be used, which often produce brightly colored spots with sulfonamides upon heating.[13]

Data Presentation: Interpreting the Chromatogram

The results of the TLC analysis can be summarized in a table, noting the Rf values and the appearance of the spots under different visualization conditions.

LaneCompoundRf ValueUV (254 nm)Fluorescamine (366 nm)
SMStarting Material (e.g., an aniline)0.6Dark SpotFluorescent Spot
RMReaction Mixture0.6 (faint), 0.4Dark Spot (faint), Dark SpotFluorescent Spot (faint), No Fluorescence
CCo-spot0.6, 0.4Overlapping Dark SpotsFluorescent Spot, No Fluorescence

Interpretation: In this hypothetical example, the disappearance of the starting material spot at Rf 0.6 and the appearance of a new, more polar spot at Rf 0.4 in the reaction mixture lane indicate that the reaction is progressing. The new spot is not fluorescent with fluorescamine, suggesting the primary amine of the starting material has been consumed.

Pillar 3: Authoritative Grounding & Comprehensive References

To ensure the scientific integrity of these protocols, the following diagrams and troubleshooting guide are provided, grounded in established chromatographic principles.

Visualizations: Workflow and Troubleshooting

TLC Workflow for Sulfonamide Intermediate Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis PlatePrep Plate Preparation (Mark Starting Line) SamplePrep Sample Preparation (Dissolve SM & RM) ChamberSat Chamber Saturation Spotting Spotting (SM, RM, Co-spot) ChamberSat->Spotting Development Development (Elute Plate) Spotting->Development Marking Mark Solvent Front Development->Marking UV UV Visualization (254 nm) Marking->UV Staining Chemical Staining (e.g., Fluorescamine) UV->Staining Interpretation Interpretation (Calculate Rf, Assess Reaction) Staining->Interpretation

Caption: A streamlined workflow for the TLC analysis of sulfonamide intermediates.

Troubleshooting Common TLC Issues

TLC_Troubleshooting cluster_solutions Potential Solutions Problem Problem Observed Streaking/Tailing Spots Spots Remain at Baseline Spots Run with Solvent Front Poor Separation Sol_Streak Add Modifier to Mobile Phase (e.g., Et3N for bases, AcOH for acids) OR Reduce Sample Concentration Problem:s1->Sol_Streak Sol_Baseline Increase Mobile Phase Polarity (e.g., Add more MeOH to DCM/MeOH) Problem:s2->Sol_Baseline Sol_SolventFront Decrease Mobile Phase Polarity (e.g., Add more Hexanes to Hex/EtOAc) Problem:s3->Sol_SolventFront Sol_Separation Try a Different Solvent System (e.g., switch from Hex/EtOAc to DCM/MeOH) Problem:s4->Sol_Separation

Caption: A decision-making guide for troubleshooting common TLC problems.

References

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Premarathne, J. M., & Abeysekera, W. P. K. M. (2018). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. International Journal of Analytical Chemistry, 2018, 1–7.
  • Reddit. (2023, November 11). How to separate these sulfonamides with TLC. r/Chempros. Retrieved from [Link]

  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 181(5), 406–409.
  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • De Spiegeleer, B., & De Moerloose, P. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • Ministry of Health, Nutrition and Indigenous Medicine. (2014, April 18).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Arshad, M. (n.d.). Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic Synthesis. Scribd. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Klein, S. W. (n.d.). This is a journal article for klein in the. Slideshare. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Toronto. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3-Bromo-2-chloro-5-sulfamoylbenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability of 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] This guide will walk you through the common challenges and questions that arise during these crucial investigations.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for 3-Bromo-2-chloro-5-sulfamoylbenzoic acid under typical stress conditions?

Based on the structure of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid, which features a halogenated benzoic acid core and a sulfamoyl group, several degradation pathways are plausible under forced degradation conditions. The most common pathways to investigate are hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The molecule contains a carboxylic acid and a sulfamoyl group, both of which can be susceptible to hydrolysis, particularly at non-neutral pH. The sulfamoyl group (-SO₂NH₂) could potentially hydrolyze to a sulfonic acid group (-SO₃H). The carbon-halogen bonds (C-Br and C-Cl) are generally stable but can undergo hydrolysis under extreme pH and temperature conditions, leading to the substitution of the halogen with a hydroxyl group.[3][4][5][6]

  • Oxidation: The aromatic ring is susceptible to oxidative degradation, which can lead to ring-opening products or the introduction of hydroxyl groups on the ring. The presence of activating groups can influence the position of oxidation.

  • Photolysis: Exposure to UV or visible light can induce photodegradation. Aromatic halides are known to undergo photolytic dehalogenation.[1][2][7][8] For sulfonamides, photodegradation can be a significant pathway, leading to various transformation products.[1][2][7][8][9] Studies on the structurally similar drug, furosemide, have shown that photodegradation can lead to hydrolysis and substitution reactions.[10][11][12]

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram after stressing my sample. How can I determine if these are degradation products?

The appearance of new peaks in a chromatogram of a stressed sample compared to an unstressed control is a strong indication of degradation. To confirm this and identify the products, a systematic approach is required:

  • Mass Balance Analysis: Calculate the mass balance by comparing the decrease in the peak area of the parent compound with the total peak area of all new peaks. A good mass balance (typically 95-105%) suggests that the new peaks are indeed degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks. Co-elution of impurities can be identified if the peak is not spectrally pure.

  • LC-MS/MS Analysis: The most powerful tool for identifying unknown peaks is liquid chromatography-mass spectrometry (LC-MS).[11][13][14]

    • Molecular Ion Determination: Obtain the mass-to-charge ratio (m/z) of the molecular ion of each new peak. This provides the molecular weight of the potential degradation product.

    • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to fragment the molecular ions. The fragmentation pattern provides crucial structural information about the molecule. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in the mass spectrum is a key identifier.[15][16]

FAQ 3: My forced degradation study is showing either too much or too little degradation. What are the recommended starting conditions?

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the parent drug.[2] If you are outside this range, you will need to adjust your stress conditions. Here are some recommended starting points based on ICH guidelines:[17][18][19][20][21]

Stress ConditionRecommended Starting ConditionsTroubleshooting for Low DegradationTroubleshooting for High Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursIncrease acid concentration (e.g., to 1 M HCl), increase temperature, or prolong exposure time.Decrease acid concentration, lower temperature, or shorten exposure time.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursIncrease base concentration (e.g., to 1 M NaOH), increase temperature, or prolong exposure time.Decrease base concentration, lower temperature, or shorten exposure time.
Oxidation 3% H₂O₂ at room temperature for 24 hoursIncrease H₂O₂ concentration (e.g., to 30%), add a metal catalyst (e.g., FeCl₃), or gently heat.Decrease H₂O₂ concentration or lower the temperature.
Thermal Degradation Dry heat at 80 °C for 48 hoursIncrease temperature (e.g., in 10 °C increments).Decrease temperature.
Photostability Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Ensure direct exposure of the sample to the light source.Reduce exposure time or light intensity.

Part 2: Troubleshooting Guides

Troubleshooting Guide 1: HPLC Method Development for Degradation Products

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Problem: Poor resolution between the parent peak and a degradation product.

  • Plausible Causes & Solutions:

    • Mobile Phase Composition: Adjust the ratio of your organic modifier and aqueous phase. A shallower gradient or isocratic elution with a weaker mobile phase can improve the separation of closely eluting peaks.

    • pH of the Mobile Phase: The ionization state of the acidic carboxylic acid and potentially the sulfamoyl group can significantly affect retention. Experiment with a pH range around the pKa values of your analyte and its degradation products. A buffered mobile phase is highly recommended for reproducibility.

    • Column Chemistry: If adjusting the mobile phase is insufficient, consider a different column chemistry. A C18 column is a good starting point, but for polar degradation products, a polar-embedded or phenyl-hexyl column might provide better selectivity.

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of your analytes.

Problem: Tailing peaks for the parent compound or degradation products.

  • Plausible Causes & Solutions:

    • Secondary Interactions: The acidic nature of the analytes can lead to interactions with residual silanols on the silica-based column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can mitigate this.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

    • Column Contamination: A contaminated guard column or column inlet can cause peak distortion. Flush the column with a strong solvent or replace the guard column.

Workflow for HPLC Method Development

HPLC_Method_Development start Start: Unresolved Peaks step1 Adjust Mobile Phase Gradient/Isocratic Composition start->step1 step2 Optimize Mobile Phase pH step1->step2 If still unresolved end Achieved Resolution step1->end Resolution achieved step3 Evaluate Different Column Chemistries step2->step3 If still unresolved step2->end Resolution achieved step4 Adjust Column Temperature step3->step4 If still unresolved step3->end Resolution achieved step4->end Resolution achieved

Caption: A systematic approach to HPLC method optimization for resolving degradation products.

Troubleshooting Guide 2: Identification of Unknown Degradation Products by LC-MS

Problem: Difficulty in interpreting the mass spectrum of a degradation product.

  • Plausible Causes & Solutions:

    • Complex Fragmentation: The fragmentation pattern may be complex. Start by identifying the molecular ion. Look for characteristic neutral losses. For a benzoic acid derivative, a loss of 44 Da (CO₂) or 17 Da (OH) is common.[22]

    • Isotopic Patterns: For compounds containing bromine and chlorine, the isotopic pattern is a definitive clue. A peak with a partner of nearly equal intensity at M+2 suggests the presence of one bromine atom. A peak with a partner of about one-third the intensity at M+2 indicates one chlorine atom. If both are present, a more complex pattern will emerge.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain the accurate mass of the molecular ion and its fragments. This allows for the determination of the elemental composition, which is invaluable for identifying the structure of an unknown.

    • Reference Standards: If a potential degradation product is commercially available or can be synthesized, running a reference standard is the most definitive way to confirm its identity.

Logical Flow for Unknown Identification

Unknown_ID_Workflow start Unknown Peak in LC-MS step1 Determine Molecular Weight (from MS1) start->step1 step2 Analyze Isotopic Pattern (Br/Cl presence) step1->step2 step3 Obtain Fragmentation Data (MS/MS) step2->step3 step4 Propose Potential Structures step3->step4 step5 Confirm with Reference Standard (if possible) step4->step5 end Structure Elucidated step5->end

Caption: A stepwise workflow for the structural elucidation of unknown degradation products.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol provides a general framework for conducting forced degradation studies on 3-Bromo-2-chloro-5-sulfamoylbenzoic acid, in accordance with ICH guidelines.[17][18][19][20][21]

Materials:

  • 3-Bromo-2-chloro-5-sulfamoylbenzoic acid

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 80 °C for 48 hours.

    • After exposure, dissolve the solid in the solvent to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (100 µg/mL) to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m².

    • A control sample should be protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • LC-MS system for peak identification.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 275 nm (monitor at multiple wavelengths to ensure all degradation products are detected).

  • Injection Volume: 10 µL.

References

  • Identification of Furosemide Photodegradation Products in Water-Acetonitrile Mixture. Chemical and Pharmaceutical Bulletin, 64(2), 163-168. Available at: [Link]

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 995-1002. Available at: [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. Available at: [Link]

  • (PDF) Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. ResearchGate. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. J-Stage. Available at: [Link]

  • Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate. Available at: [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS Amazon. Available at: [Link]

  • Forced degradation studies of amiloride hydrochloride and furosemide. ResearchGate. Available at: [Link]

  • Furosemide Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Unito.it. Available at: [Link]

  • Microbial Dehalogenation of Synthetic Organohalogen Compounds: Hydrolytic Dehalogenases. CHIMIA. Available at: [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Desulfamoylation in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-SO2NH2-PROTECT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Identify Your Degradation Mode

Before implementing a fix, you must distinguish between the two primary modes of sulfonamide loss. High-temperature reactions (


) typically trigger one of the following pathways:
Degradation ModeBond CleavedMechanismCommon Triggers
Type A: Hydrolysis (Desulfamidation) S–N Nucleophilic attack by

or

on Sulfur.
Aqueous acid/base, high

, electron-withdrawing aryl substituents.
Type B: Desulfitation (Extrusion) C–S Metal-catalyzed oxidative addition or radical fragmentation.Pd/Ni catalysis, radical initiators, temperatures

.

Troubleshooting Guides & FAQs

Module A: Preventing Hydrolytic Cleavage (S–N Bond Loss)

Q: My sulfonamide is hydrolyzing to the sulfonic acid during a high-temp acidic deprotection. How do I stop this?

A: Sulfonamides are generally stable to acid, but high temperatures (


) combined with strong aqueous acids (HCl, 

) will drive hydrolysis, particularly if the sulfonamide nitrogen is electron-deficient.

Corrective Protocol:

  • Switch to Anhydrous Acids: Replace aqueous HCl with TFA/DCM or HCl in Dioxane . Water is the nucleophile in hydrolysis; removing it halts the mechanism [1].

  • The "Flash" Strategy (Flow Chemistry): Hydrolysis is time-dependent. In a batch reactor, heating to

    
     takes minutes. In a flow reactor, you can superheat to 
    
    
    
    for 30 seconds. This kinetic regime favors the fast deprotection reaction over the slower hydrolysis degradation [2].

Q: Does pH adjustment help stabilize the sulfonamide in aqueous media?

A: Yes. Sulfonamides exhibit a V-shaped stability profile.

  • Acidic (pH < 2): Protonation of the nitrogen makes the sulfur more electrophilic

    
    High Risk .
    
  • Basic (pH > 10): Formation of the sulfonamide anion (

    
    ) repels nucleophilic attack by 
    
    
    
    
    
    Protective .
  • Recommendation: If your reaction tolerates it, adjust pH to >9. The anionic sulfonamide is significantly more thermally stable than its neutral form [3].

Module B: Preventing Metal-Catalyzed Extrusion (C–S Bond Loss)

Q: I am performing a Suzuki coupling on a sulfonamide-containing aryl halide, but I see "desulfitation" (loss of the


 group). Why? 

A: Palladium can insert into the C–S bond of sulfonamides (oxidative addition), especially at high temperatures, leading to


 extrusion and formation of the biaryl impurity. This is a known "desulfitative coupling" mechanism [4].

Corrective Protocol:

  • Ligand Selection: Switch to bidentate ligands (e.g., dppf, Xantphos). Monodentate ligands often allow the coordination vacancy required for

    
     extrusion. Bidentate ligands "lock" the Pd center, disfavoring the extrusion pathway.
    
  • Temperature Ceiling:

    
     extrusion typically has a high activation energy (
    
    
    
    ). Keep reaction temperatures below
    
    
    . If higher temps are needed for the coupling, switch to a more active catalyst (e.g., Pd-PEPPSI) to allow lower thermal operation.

Visual Troubleshooting Logic

Use the following decision tree to determine the correct mitigation strategy for your specific reaction conditions.

Desulfamoylation_Logic Start Start: Sulfonamide Loss Detected Check_Metal Is a Transition Metal (Pd, Ni) Present? Start->Check_Metal Check_Product Analyze Byproduct Structure Check_Metal->Check_Product No Desulfitation Diagnosis: Desulfitation (C-S Cleavage) (Loss of SO2 group) Check_Metal->Desulfitation Yes (and SO2 lost) Hydrolysis Diagnosis: Hydrolysis (S-N Cleavage) (Formation of Sulfonic Acid) Check_Product->Hydrolysis Sulfonic Acid Found Sol_Ligand Solution: Use Bidentate Ligands (dppf, Xantphos) Desulfitation->Sol_Ligand Sol_Temp Solution: Limit Temp < 110°C Desulfitation->Sol_Temp Check_Water Is Water Present? Hydrolysis->Check_Water Sol_Anhydrous Solution: Switch to Anhydrous Acid (TFA, HCl/Dioxane) Check_Water->Sol_Anhydrous Yes Sol_Flow Solution: Flow Chemistry (High T / Low Residence Time) Check_Water->Sol_Flow Cannot Remove Water

Figure 1: Decision matrix for diagnosing and resolving sulfonamide degradation pathways.

Experimental Protocols

Protocol A: Thermal Stability Profiling (The "Heat-Kill" Test)

Use this to determine the


 of your specific sulfonamide substrate before committing to a full scale-up.
  • Preparation: Dissolve substrate (0.1 mmol) in the intended reaction solvent (0.5 mL).

  • Additives: Add all intended reagents (bases, acids) except the catalyst (to isolate thermal vs. catalytic effects).

  • Screening: Aliquot into 5 microwave vials.

  • Execution: Heat vials for 30 mins at increasing intervals:

    
    .
    
  • Analysis: Analyze by UPLC-MS. Plot "% Parent Remaining" vs. Temperature.

    • Pass Criteria: >98% recovery.

    • Fail Criteria: Appearance of sulfonic acid (hydrolysis) or des-sulfonylarene (extrusion).

Protocol B: DMB-Protection Strategy

If the free sulfonamide cannot survive the reaction conditions, protect it.

Step 1: Protection

  • Reagents: 2,4-Dimethoxybenzyl alcohol (DMB-OH),

    
    , DIAD (Mitsunobu conditions).
    
  • Procedure: React sulfonamide with DMB-OH (1.1 equiv),

    
     (1.2 equiv), and DIAD (1.2 equiv) in THF at 
    
    
    
    .
  • Why: The DMB group adds steric bulk and electron density, preventing N-coordination to metals and reducing acidity [5].

Step 2: Deprotection

  • Reagents: TFA (neat) or 5% TFA in DCM + Cation Scavenger (Triethylsilane).

  • Condition: Room Temperature, 1–2 hours.

  • Note: Avoid heating the deprotection step to prevent concurrent hydrolysis of the sulfonamide.

Data Presentation: Protecting Group Stability

Protecting GroupStability (Acid)Stability (Base)Stability (High T)Recommended Removal
DMB (2,4-Dimethoxybenzyl)Low (Cleaves in TFA)HighGood (<

)
TFA / RT
PMB (p-Methoxybenzyl)Medium (Requires strong acid)HighGood (<

)
TFA /

or CAN (Oxidative)
Boc (tert-Butyloxycarbonyl)Low (Cleaves in HCl/TFA)Low (Unstable >

basic)
Poor (Thermal degradation >

)
Acid / RT
SEM (Trimethylsilylethoxymethyl)High (Stable to TFA)HighExcellent Fluoride (TBAF) / RT

Table 1: Comparative stability of common sulfonamide protecting groups. Use SEM for maximum high-temperature resilience if fluoride deprotection is viable [5].

Advanced Mechanism: Pd-Catalyzed Extrusion

Understanding how the sulfur is lost allows you to engineer the system against it.

Pd_Extrusion_Mechanism Start Ar-SO2-NHR (Substrate) OxAdd Pd(II) Insertion (Oxidative Addition) Start->OxAdd Pd(0) Extrusion SO2 Extrusion (Rate Limiting Step) OxAdd->Extrusion High T (>110°C) Coupling Ar-Pd-R' (Desulfonylated) Extrusion->Coupling -SO2 (Gas) Product Ar-R' (Impurity) Coupling->Product Reductive Elim. Note PREVENTION: Bulky bidentate ligands block the coordination site required for SO2 extrusion. Note->Extrusion

Figure 2: Mechanism of Palladium-catalyzed desulfitation. The extrusion of


 requires a vacant coordination site on the metal, which can be blocked by chelating ligands.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Plutschack, M. B.; Pieber, B.; Gilmore, K.; Seeberger, P. H. "The Hitchhiker’s Guide to Flow Chemistry." Chem. Rev.2017 , 117, 11796–11893. [Link]

  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions." J. Hazard. Mater.2012 , 221-222, 264-274. [Link]

  • Miao, T.; Wang, L. "Palladium-Catalyzed Desulfitative Coupling of Arylsulfonyl Chlorides with Arylboronic Acids." Adv. Synth. Catal.2014 , 356, 429–436. [Link]

  • Woolven, H.; González-Rodríguez, C.; Marco, I.; Thompson, A. L.; Willis, M. C. "DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis."[1] Org.[1][2][3] Lett.2011 , 13, 4876–4878.[1] [Link]

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Technical Support Center: Purification of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-5-sulfamoylbenzoic acid. Our focus is on the challenging but critical task of identifying and removing closely related positional isomers to ensure the purity of your active compound.

Frequently Asked Questions (FAQs)
Q1: What are the most likely positional isomers I might encounter during the synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid?

A1: During the synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid, the regioselectivity of the halogenation and sulfamoylation steps is not always perfect. The directing effects of the carboxyl (-COOH), chloro (-Cl), and bromo (-Br) groups on the aromatic ring can lead to the formation of several structural isomers.[1] Positional isomers are compounds that have the same molecular formula but differ in the position of the substituents on the benzene ring.[2][3]

The most probable positional isomers arise from different arrangements of the bromo, chloro, and sulfamoyl groups. For example, during a bromination step on a 2-chloro-5-sulfamoylbenzoic acid precursor, the bromine might add to a different position. Below are the structures of your target molecule and its most common potential isomers.

G cluster_target Target Molecule cluster_isomers Potential Positional Isomers target 3-Bromo-2-chloro-5-sulfamoylbenzoic acid iso1 5-Bromo-2-chloro-3-sulfamoylbenzoic acid iso2 3-Bromo-4-chloro-5-sulfamoylbenzoic acid iso3 2-Bromo-3-chloro-5-sulfamoylbenzoic acid

Caption: Target molecule and common positional isomers.

Q2: How can I analytically confirm the presence and identity of these isomers in my sample?

A2: Confirming the presence of isomers requires high-resolution analytical techniques that can differentiate between molecules with very similar physical properties.[2] A multi-pronged approach using chromatography and spectroscopy is the most reliable strategy.

1. High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating positional isomers of aromatic carboxylic acids.[4][5] The slight differences in polarity and pi-electron density among isomers can be exploited for separation.[6]

  • Why it works: Reversed-phase (RP) chromatography separates compounds based on their hydrophobicity. Even minor changes in substituent position can alter a molecule's interaction with the stationary phase, leading to different retention times. For challenging separations, specialized columns, such as those with phenyl or polar-embedded phases, can offer alternative selectivity.[6][7]

Experimental Protocol: Analytical HPLC Method Development

  • Column Selection: Start with a C18 bonded-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare an acidic mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper peaks and better retention.[5] A typical starting point is a gradient of:

    • Solvent A: Water with 0.1% Formic Acid or Acetic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of your target compound and any impurities.

  • Method Optimization: Once the components are resolved, optimize the gradient to maximize the resolution (Rs) between the isomer peaks. An isocratic method may also be possible if the initial separation is good.[4]

  • Detection: Use a UV detector set to a wavelength where the benzoic acid core absorbs strongly (e.g., 254 nm).

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 SilicaProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses carboxylate formation for better peak shape.[4]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent to elute the compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves efficiency and reproducibility.
Detection UV at ~254 nmStrong absorbance for the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. Positional isomers will produce distinct spectra due to differences in the chemical environment of each proton and carbon atom.

  • ¹H NMR: The protons on the aromatic ring will have different chemical shifts and coupling constants depending on their position relative to the electron-withdrawing and donating groups. For example, a proton ortho to a bromine atom will experience a different electronic environment than one meta or para to it.[8]

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is a key indicator of molecular symmetry. The chemical shifts of the aromatic carbons are highly sensitive to the positions of the substituents.[9][10][11]

3. Mass Spectrometry (MS): While positional isomers have the same molecular weight, their fragmentation patterns in a mass spectrometer can differ. When coupled with a separation technique (LC-MS or GC-MS), it provides both retention time and mass data.

  • Why it works: The stability of the fragment ions can be influenced by the substituent positions. Certain fragmentation pathways may be favored in one isomer over another. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a clear signature for fragments containing these atoms.[12] Recent studies have also shown that coordination with metal ions can induce distinct fragmentation patterns for halobenzoic acid isomers.[13]

Q3: What are the most effective laboratory-scale methods for removing positional isomers from my product?

A3: The choice of purification method depends on the scale of your experiment and the physical properties of the isomers. Fractional crystallization and preparative chromatography are the two most robust and widely used techniques.

Method 1: Fractional Crystallization This classical technique is highly effective for isomer separation on a larger scale and relies on differences in solubility between the target molecule and its impurities in a specific solvent system.[14] By carefully controlling temperature and concentration, one isomer can be induced to crystallize out of solution while the others remain dissolved in the mother liquor.[14][15]

  • Causality: The crystal lattice energy of a molecule is highly specific to its structure. Differences in symmetry and intermolecular interactions (like hydrogen bonding) between isomers lead to different solubilities. Solvents play a crucial role by modifying these interactions.[14][16]

Caption: Workflow for purification by fractional crystallization.

Experimental Protocol: Fractional Crystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/heptane) at room temperature and at elevated temperatures. The ideal solvent will dissolve the product completely at a higher temperature and show poor solubility upon cooling.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical as it promotes the growth of larger, purer crystals. Rapid cooling can trap impurities.

  • Seeding (Optional): If you have a small amount of pure product, adding a seed crystal once the solution is supersaturated can promote the crystallization of the desired isomer exclusively.[17]

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Purity Check: Dry the crystals and analyze their purity using the HPLC method developed previously. Repeat the crystallization if necessary to achieve the desired purity.

Method 2: Preparative High-Performance Liquid Chromatography (Prep HPLC) Prep HPLC is essentially a scaled-up version of analytical HPLC. It is highly effective for separating complex mixtures or isomers that are difficult to resolve by crystallization.

  • Why it works: It uses the same separation principles as analytical HPLC but employs larger columns and higher flow rates to isolate milligram to gram quantities of pure compound. The developed analytical method serves as the starting point for the preparative method.

Q4: My fractional crystallization is not working well. The purity isn't improving significantly. What should I troubleshoot?

A4: This is a common issue. If a single-solvent crystallization fails, several factors could be at play. Here’s a troubleshooting guide:

  • The Solvent System is Not Selective Enough:

    • Problem: The solubility difference between your target molecule and the isomeric impurities in the chosen solvent may be too small.

    • Solution: Experiment with binary or even ternary solvent systems. For an acidic compound like yours, a mixture of a polar protic solvent (like ethanol) and a non-polar solvent (like heptane or toluene) can be very effective. Dissolve the compound in the good solvent (ethanol) and slowly add the anti-solvent (heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. This technique often enhances the selectivity of the crystallization process.[14]

  • Cooling Rate is Too Fast:

    • Problem: Rapid cooling causes the product to "crash out" of solution, trapping impurities within the crystal lattice.

    • Solution: Slow down the cooling process. After heating to dissolve, place the flask in a dewar or wrap it in glass wool to insulate it, allowing it to cool to room temperature over several hours or overnight.

  • Formation of a Solid Solution:

    • Problem: In some cases, isomers are so structurally similar that they can co-crystallize to form a solid solution (also known as mixed crystals), making separation by crystallization extremely difficult.[14][15]

    • Solution: This is the most challenging scenario.

      • Try a completely different solvent system that may interact differently with the isomers, potentially disrupting the formation of a solid solution.

      • Consider chemical derivatization. You could temporarily convert the carboxylic acid to an ester or an amide. The resulting derivative will have different physical properties and may be easier to separate by crystallization. Afterward, the derivative can be hydrolyzed back to the parent acid.

      • If all else fails, preparative HPLC is the most reliable alternative for separating isomers that form solid solutions.

  • Purity of the Starting Material:

    • Problem: If the isomeric impurity is present at a very high concentration, a single crystallization may not be sufficient.

    • Solution: Perform multiple recrystallizations. Analyze the purity of the crystalline material and the mother liquor after each step to monitor progress.

References
  • Wegner, K., Meckenstock, R. U., & Haderlein, S. B. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(19), 1695–1702. Available from: [Link]

  • Sulzer Chemtech Ltd. (n.d.). Fractional Crystallization. Available from: [Link]

  • Jadhav, V. (2013). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available from: [Link]

  • BioTech R&D. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BioTech R&D. Available from: [Link]

  • Stepanski, M., & Heike, U. (2011). Process for crystallizing and separating different diisocyanate isomers. Google Patents.
  • Sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Available from: [Link]

  • Rainville, P. D., & Smith, K. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. Available from: [Link]

  • Jian-Ming, L. I. N., & Nakagama, T. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 709(2), 383–386. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • Chen, P., et al. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. Chemical Communications, 58(16). Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of benzoic acid. Available from: [Link]

  • Lindon, J. C., et al. (1995). Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. Analytical Chemistry, 67(19), 3555-3563. Available from: [Link]

  • Mattmullaney. (2017). separation of positional isomers. Chromatography Forum. Available from: [Link]

  • Lan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available from: [Link]

  • Perjesi, P., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275. Available from: [Link]

  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-12. Available from: [Link]

  • Dahl, T., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 213-221. Available from: [Link]

  • Kosak, J. R. (1956). Separation of position isomers. Google Patents.
  • Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]

  • Pawlaczyk, J., & Pilacinska, B. (1991). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 48(3-4), 1-13. Available from: [Link]

  • Thoreauchem. (n.d.). 3-bromo-2-chloro-5-sulfamoylbenzoic acid. Available from: [Link]

  • Rüger, C. P., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Energy & Fuels. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available from: [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 73(8), 779-798. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. Available from: [Link]

  • CN113773194. (2022). Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Scribd. Available from: [Link]

  • Cragoe, E. J., & Schultz, E. M. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

  • Mills, L. E. (1932). Method of separating halo-benzoic acids. Google Patents.
  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Available from: [Link]

  • Sharma, M. M. (1986). New strategies for separations through reactions. Pramana, 26(1-2), 85-98. Available from: [Link]

  • CN101735023A. (2010). Method for preparing 3-bromo-5-chlorophenol. Google Patents.
  • Matuszewski, B. K., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical Research, 11(3), 449-54. Available from: [Link]

  • CN111925289A. (2020). Preparation method of 5-bromo-2-chlorobenzoic acid. Patsnap. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Baseline Drift in HPLC Analysis of Benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline issues encountered during the analysis of benzoic acid and its impurities. This guide provides a structured, in-depth approach to diagnosing and fixing baseline drift, ensuring the accuracy and reliability of your analytical results.

Part 1: The First Line of Defense - Quick Checks & Common Culprits

Before delving into complex system diagnostics, it's crucial to address the most frequent sources of baseline drift. These issues are often related to mobile phase preparation and system equilibration.

FAQ 1: My baseline is consistently drifting upwards (or downwards) from the start of the run. What's the first thing I should check?

Answer: The most common culprit is a poorly prepared or equilibrated mobile phase.

  • Causality: An unstable baseline is often a sign that the chemical environment within the column is changing. This can be due to shifts in mobile phase composition, temperature, or the slow "bleeding" of contaminants from the column.[1][2]

  • Immediate Actions:

    • Check Mobile Phase Homogeneity: If you have pre-mixed your mobile phase and it has been sitting for a while, gently swirl the reservoir.[3] Components of different densities can stratify over time.

    • Ensure Thorough Degassing: Dissolved gases in the mobile phase can cause bubbles to form in the pump or detector cell as pressure changes, leading to baseline disturbances.[4][5] Ensure your online degasser is functioning correctly or that you have adequately degassed the mobile phase by sonication or helium sparging.[4]

    • Verify System Equilibration: A new column or a column that has been stored in a different solvent requires thorough equilibration with the mobile phase.[6] A drifting baseline is a classic sign of insufficient equilibration.[7] Flush the column with at least 10-20 column volumes of the mobile phase until both the backpressure and the baseline are stable.[8][9]

FAQ 2: I'm analyzing benzoic acid, which requires a buffered mobile phase. How does this affect baseline stability?

Answer: Buffered mobile phases, while essential for controlling the ionization of acidic analytes like benzoic acid, can introduce their own set of stability challenges.

  • The Role of pH in Benzoic Acid Analysis: Benzoic acid is a weak acid with a pKa of approximately 4.2.[10][11] To achieve consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled. Operating at a pH below the pKa (e.g., pH 2.5-3.0) will keep the benzoic acid in its neutral, more retained form.[12][13] Fluctuations in pH will alter the degree of ionization, causing retention time shifts and baseline drift.[14]

  • Buffer Best Practices:

    • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity buffer salts to prepare your mobile phase.[15][16] Lower-grade reagents can introduce UV-absorbing impurities.[17]

    • Fresh Preparation: Buffer solutions, especially phosphate buffers, are susceptible to microbial growth.[18] It is best practice to prepare these fresh daily.[19]

    • Complete Dissolution and Filtration: Ensure all buffer salts are completely dissolved before mixing with the organic solvent. Always filter the aqueous component of the mobile phase through a 0.45 µm or smaller filter to remove particulates.[15][19]

Part 2: Systematic Troubleshooting - A Deeper Dive

If the initial checks do not resolve the issue, a more systematic approach is required. This involves isolating different components of the HPLC system to identify the source of the drift.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing the root cause of baseline drift.

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid. As an important intermediate in pharmaceutical synthesis, robust and scalable production is critical.[1] This document moves beyond basic protocols to address the specific challenges and nuances encountered during scale-up, focusing on causality, process validation, and safety.

The synthesis is a two-step process starting from 3-Bromo-2-chlorobenzoic acid. The core of the synthesis involves an electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic substitution (amination).

Overall Synthesis Workflow

The transformation from the starting material to the final product involves two key chemical reactions. Understanding this flow is the first step in successful scale-up.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Start 3-Bromo-2-chlorobenzoic Acid (CAS: 56961-27-4) Intermediate 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic Acid Start->Intermediate Chlorosulfonic Acid (ClSO3H) - Critical Temperature Control FinalProduct 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid (CAS: 1461707-46-9) Intermediate_ref->FinalProduct Ammonia Source (e.g., aq. NH3) - Quench & pH Adjustment

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Step 1 - Chlorosulfonation

This electrophilic aromatic substitution is often the most challenging step during scale-up due to the hazardous nature of chlorosulfonic acid and the potential for side reactions.[2]

Q1: My reaction yield is low, and in-process analysis shows significant unreacted starting material. What's going wrong?

A1: This issue typically points to insufficient activation or reaction time. Here’s how to troubleshoot:

  • Stoichiometry of Chlorosulfonic Acid: On a small scale, a large excess of chlorosulfonic acid is often used. When scaling up, cost and safety may lead to reducing this excess. Ensure you are using at least 4-5 molar equivalents of chlorosulfonic acid. Some processes may use up to 8 equivalents to drive the reaction to completion and act as a solvent.[2]

  • Reaction Temperature and Time: The reaction is typically run at elevated temperatures (e.g., 130-150°C) to ensure a reasonable reaction rate.[3] However, initial addition of the substrate should be done at a much lower temperature (-25°C to 0°C) to control the initial exotherm.[2] If the reaction is sluggish, consider extending the reaction time at the target temperature. Monitor progress using TLC or HPLC by taking aliquots, quenching them carefully in ice water, and extracting with a suitable organic solvent.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water.[4] Any moisture in the reactor or starting material will consume the reagent and reduce its effectiveness. Ensure all glassware and the reactor are thoroughly dried, and the starting material has a low water content.

Q2: I'm observing significant impurity formation. How can I improve the regioselectivity and reduce side products?

A2: Impurity formation is often related to temperature control and the inherent directing effects of the substituents on the aromatic ring.

  • Mechanism and Directing Effects: The carboxyl (-COOH) and chloro (-Cl) groups are deactivating and meta-directing, while the bromo (-Br) group is deactivating but ortho, para-directing. The sulfonation will primarily occur at the position that is least sterically hindered and electronically favored. While the 5-position is expected, improper temperature control can lead to other isomers or desulfonation/dehalogenation at very high temperatures.

  • Temperature Control is Critical: The initial addition of 3-Bromo-2-chlorobenzoic acid into chlorosulfonic acid is highly exothermic. This must be done slowly, with efficient cooling to maintain a low temperature (ideally below 0°C).[2] After the addition is complete, the temperature should be raised slowly and uniformly to the target reaction temperature. Hot spots in the reactor can cause localized decomposition and side product formation.

  • Quenching Procedure: The method of quenching the reaction is crucial. The reaction mixture should be cooled significantly before being slowly added to a large volume of crushed ice or an ice/water slurry. This dissipates the heat from the highly exothermic quenching of excess chlorosulfonic acid. Dumping water into the hot reaction mixture will cause a violent, uncontrolled reaction and can degrade the desired product.

Q3: Handling chlorosulfonic acid at a multi-liter scale is a major safety concern. What are the best practices?

A3: Chlorosulfonic acid is highly corrosive, a strong respiratory irritant, and reacts violently with water.[5][6][7] A comprehensive safety protocol is non-negotiable.

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a face shield over safety goggles, and acid-resistant aprons or full suits.[4][6]

  • Engineered Controls: Conduct all operations in a well-ventilated fume hood or a closed-system reactor. Ensure that an emergency safety shower and eyewash station are immediately accessible.[4]

  • Material Compatibility: Use reactors and transfer lines made of compatible materials. Glass-lined steel is common for scale-up. Avoid metals like aluminum, brass, and carbon steel, which are corroded by chlorosulfonic acid.[6]

  • Spill Management: Have spill kits ready that contain neutralizing agents like sodium bicarbonate or soda ash. Never use water to clean up a chlorosulfonic acid spill, as this will generate heat and dangerous fumes.[5]

Troubleshooting Guide: Step 2 - Amination

In this step, the intermediate sulfonyl chloride is converted to the desired sulfamoyl group.

Q1: The conversion of the sulfonyl chloride to the sulfonamide is incomplete. What factors should I check?

A1: Incomplete conversion is usually due to issues with the nucleophile (ammonia), reaction conditions, or degradation of the starting material.

  • Purity of the Sulfonyl Chloride: The intermediate from Step 1 must be used promptly or stored under strictly anhydrous conditions. Sulfonyl chlorides are susceptible to hydrolysis, even by atmospheric moisture, which converts them back to the sulfonic acid, a non-reactive species in this context.

  • Ammonia Concentration and Stoichiometry: Ensure a sufficient excess of ammonia is used. The reaction produces HCl as a byproduct, which will consume one equivalent of ammonia. Therefore, a minimum of two equivalents are needed, but a larger excess is typically used to ensure the reaction goes to completion. Use a concentrated aqueous ammonia solution (e.g., 28-30%).

  • Temperature: The reaction is often exothermic. Add the sulfonyl chloride intermediate to the cold ammonia solution portion-wise or as a solution in a water-miscible solvent to control the temperature. Allowing the temperature to rise too high can increase the rate of hydrolysis of the sulfonyl chloride.

Q2: My final product is difficult to isolate from the reaction mixture after amination. What is the best approach for workup and isolation?

A2: Isolation involves separating the product from unreacted materials and salts.

  • pH Adjustment: After the amination is complete, the product is typically present as its ammonium salt, which is water-soluble. To precipitate the product, the solution must be acidified. Slowly add a strong acid like HCl to lower the pH. The target pH for precipitation should be determined on a small scale, but is usually in the range of pH 2-4.[8]

  • Filtration and Washing: Once the product has fully precipitated (allowing sufficient time for crystallization), it can be collected by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts (like ammonium chloride). A final wash with a small amount of a cold organic solvent in which the product is sparingly soluble can help remove organic impurities.

Troubleshooting Guide: Purification at Scale

For pharmaceutical intermediates, high purity is essential. At scale, recrystallization is the preferred method over chromatography.

Q1: I'm struggling to achieve the required purity (>99%) with a single recrystallization. What can I do?

A1: Achieving high purity often requires optimizing the recrystallization solvent system and procedure.

  • Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should either remain in solution or be insoluble at high temperatures. Common solvents for similar benzoic acid derivatives include ethanol/water mixtures, isopropanol, or acetic acid.[3][9]

  • Decolorization: If the crude product is colored, it may contain persistent impurities. A treatment with activated carbon in the hot solution before filtration can remove many colored byproducts.[9] Use the minimum amount of carbon necessary, as it can also adsorb the desired product.

  • Controlled Cooling: Rapid cooling often leads to the trapping of impurities within the crystal lattice. A slow, controlled cooling rate is essential for forming pure, well-defined crystals. Seeding the solution with a small crystal of the pure product as it cools can promote crystallization and prevent oiling out.

Q2: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A2: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solvate).

  • Lower the Initial Concentration: Start with a more dilute solution. This ensures that the saturation point is reached at a lower temperature, which is more likely to be below the melting point of the product.

  • Change the Solvent System: A different solvent or solvent mixture may be required. Adding a co-solvent in which the product is less soluble (an anti-solvent) can often induce crystallization.

  • Scratching and Seeding: If an oil begins to form, try vigorously scratching the inside of the flask with a glass rod at the oil-solvent interface. This can provide a nucleation site for crystal growth. Seeding, as mentioned above, is also a very effective technique.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: Strict adherence to safety protocols when handling chlorosulfonic acid is paramount. This includes using proper engineering controls (fume hoods, closed reactors), appropriate PPE, and ensuring all equipment is dry to prevent violent reactions with water.[4][5]

  • Q: How can I effectively monitor the progress of each reaction step?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

  • Q: What are the key parameters to control for a successful and reproducible scale-up?

    • A: The three most critical parameters are: 1) Precise temperature control during the addition and reaction phases of the chlorosulfonation. 2) Strict moisture control throughout the process. 3) A well-defined and controlled procedure for quenching the chlorosulfonation reaction and for pH adjustment during product isolation.

  • Q: How should I handle the aqueous waste streams from this process?

    • A: The aqueous waste will be highly acidic and contain inorganic salts. It must be neutralized before disposal. The quench water from the chlorosulfonation will contain sulfuric and hydrochloric acids. The filtrate from the amination workup will contain ammonium salts. All waste streams should be handled and disposed of in accordance with local environmental regulations.

Experimental Protocols & Data

Table 1: Comparison of Lab-Scale and Proposed Scale-Up Parameters
ParameterLab-Scale (Typical)Proposed Scale-UpRationale for Change
Step 1: Chlorosulfonation
3-Bromo-2-chlorobenzoic acid10 g (1 eq)1.0 kg (1 eq)100x Scale-Up
Chlorosulfonic Acid35 mL (~8 eq)25 L (~6 eq)Reduced excess for cost/safety, still sufficient to act as solvent/reagent.
Addition Temperature0°C-10°C to 0°CEnhanced cooling capacity at scale allows for better exotherm control.
Reaction Temperature140°C140-145°CMaintain optimal reaction kinetics.
Reaction Time4 hours4-6 hours (monitor by HPLC)Scale-up may require slightly longer time for equivalent conversion.
Step 2: Amination
Sulfonyl Chloride Intermediate~13.3 g (1 eq)~1.33 kg (1 eq)Based on theoretical yield from Step 1.
Aqueous Ammonia (28%)50 mL5.0 LMaintain a sufficient excess for reaction and neutralization.
Reaction Temperature0°C to 10°C0°C to 10°CCritical to control exotherm and minimize hydrolysis of sulfonyl chloride.
Purification
Recrystallization SolventEthanol/WaterIsopropanol or Ethanol/WaterIsopropanol may offer better recovery and purity profile at scale.
Step-by-Step Scale-Up Protocol

Step 1: Chlorosulfonation

  • Charge a clean, dry, appropriately sized glass-lined reactor with chlorosulfonic acid (25 L).

  • Begin aggressive cooling and agitation. Cool the acid to between -10°C and 0°C.

  • Slowly add 3-Bromo-2-chlorobenzoic acid (1.0 kg) in portions, ensuring the internal temperature does not exceed 5°C. This addition may take several hours.

  • Once the addition is complete, slowly heat the reaction mixture to 140-145°C and hold for 4-6 hours.

  • Monitor the reaction for completion by HPLC.

  • In a separate, larger reactor, prepare a slurry of crushed ice and water.

  • Cool the reaction mixture to below 25°C. Very slowly, transfer the reaction mixture into the ice/water slurry with vigorous stirring, maintaining the quench pot temperature below 20°C.

  • The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the intermediate, 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, under vacuum.

Step 2: Amination and Purification

  • In a clean reactor, charge aqueous ammonia (28%, 5.0 L) and cool to 0-5°C.

  • Slowly add the dried sulfonyl chloride intermediate from the previous step in portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Cool the mixture again to 10-15°C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation of the crude product.

  • Filter the crude 3-Bromo-2-chloro-5-sulfamoylbenzoic acid and wash the cake with cold water.

  • Transfer the wet cake to a clean reactor. Add the chosen recrystallization solvent (e.g., isopropanol).

  • Heat the mixture to reflux to fully dissolve the solid. If necessary, add a small amount of activated carbon and stir for 30 minutes.

  • Filter the hot solution to remove the carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues during the critical chlorosulfonation step.

Troubleshooting_Chlorosulfonation Start Issue in Chlorosulfonation Step IncompleteReaction Incomplete Reaction? (High SM by HPLC/TLC) Start->IncompleteReaction ImpurityFormation High Impurity Levels? Start->ImpurityFormation CheckMoisture Check for Moisture in SM or Reactor IncompleteReaction->CheckMoisture CheckAdditionTemp Addition Temp Too High? ImpurityFormation->CheckAdditionTemp CheckStoichiometry Reagent Stoichiometry Too Low? CheckMoisture->CheckStoichiometry No Sol_Dry Action: Thoroughly dry reactor and SM. CheckMoisture->Sol_Dry Yes CheckTimeTemp Reaction Time/Temp Insufficient? CheckStoichiometry->CheckTimeTemp No Sol_Stoich Action: Increase equivalents of ClSO3H. CheckStoichiometry->Sol_Stoich Yes Sol_TimeTemp Action: Increase reaction time or temperature slightly. Monitor closely. CheckTimeTemp->Sol_TimeTemp Yes CheckQuench Improper Quenching? CheckAdditionTemp->CheckQuench No Sol_AdditionTemp Action: Improve cooling. Add SM slower to maintain T < 5°C. CheckAdditionTemp->Sol_AdditionTemp Yes Sol_Quench Action: Ensure quench pot is cold (ice/water slurry). Add reaction mix to ice, not vice versa. CheckQuench->Sol_Quench Yes

Caption: Decision tree for chlorosulfonation troubleshooting.

References

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe.
  • Chlorosulfonic Acid. SafeRack.
  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. (2019). YouTube.
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019). Loba Chemie.
  • Chlorosulfonic Acid. Veolia North America.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PMC.
  • 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid | CAS 2169363-24-8. Benchchem.
  • Crystal structure of 3-bromo-2-hydroxybenzoic acid. (Year not available). PMC - PubMed Central.
  • Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (Year not available). ResearchGate.
  • CN106117168A - A kind of preparation method of furosemide. Google Patents.
  • CN105906589A - Preparation method of furosemide. Google Patents.
  • 3-bromo-2-chloro-5-sulfamoylbenzoic acid-1461707-46-9. Thoreauchem.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • 3-Bromo-2-chlorobenzoic acid. CAS Common Chemistry.
  • 3​-Bromo 2​ chloro 5​ sulfamoyl benzoic acid, Packaging Type: Bag. IndiaMART.
  • 3-Bromo-2-chlorobenzoic acid | 56961-27-4. Sigma-Aldrich.
  • 56961-27-4 | 3-Bromo-2-chlorobenzoic acid. Synthonix, Inc.
  • CAS No : 56961-27-4| Chemical Name : 3-Bromo-2-chlorobenzoic Acid. Pharmaffiliates.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Certified Reference Standards for 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Practical Guide for In-House Qualification

For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. 3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a key chemical entity, often utilized as an intermediate or appearing as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its accurate quantification is paramount for regulatory compliance, process control, and safety assessment.

This guide provides a comprehensive overview of the current landscape for reference standards of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid. It moves beyond a simple product listing to offer a practical framework for selecting and, where necessary, qualifying a reference standard to meet the rigorous demands of scientific research and pharmaceutical development.

Understanding the Hierarchy of Reference Materials

Before comparing commercial products, it is crucial to understand the terminology and the quality cascade of reference materials, as defined by the International Organization for Standardization (ISO). This hierarchy dictates the level of confidence and traceability associated with a standard.

  • Certified Reference Material (CRM): The gold standard. A CRM is a reference material "accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes traceability to an accurate realisation of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence."[1] Producers of CRMs should be accredited under ISO 17034, which ensures their competence and the reliability of the material.[2][3][4]

  • Reference Material (RM): A material that is "sufficiently homogenous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process."[3][5] An RM does not have the metrological traceability and uncertainty budget that defines a CRM.

  • Analytical Standard/Reagent Grade Chemical: These are high-purity substances suitable for many laboratory applications. However, they lack the extensive characterization, homogeneity and stability testing, and certified property values of RMs and CRMs.

The choice of standard depends on the application. While a CRM is desirable for method validation and calibration, a well-characterized in-house standard may be adequate for routine quality control.[1]

Current Market Landscape for 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid Standards

A survey of the current market reveals that while 3-Bromo-2-chloro-5-sulfamoylbenzoic acid is available from several chemical suppliers, it is not commonly offered as a Certified Reference Material (CRM) from major pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) or the Japanese Pharmacopoeia (JP) at this time.[6][7] Most commercially available products are sold as analytical standards or technical grade materials.

Supplier/VendorProduct Name/IdentifierStated Purity/GradeAvailability of Certificate of Analysis (CoA)Notes
Thoreauchem 3-bromo-2-chloro-5-sulfamoylbenzoic acid (CAS: 1461707-46-9)>95%Typically availablePurity determined by techniques like NMR or LC-MS.[8]
Zarlish Polychemicals 3-Bromo 2 chloro 5 sulfamoyl benzoic acidTechnical GradeAvailable upon requestSold as a powder; may require further purification for use as a reference standard.[9]
Benchchem 3-Bromo-5-chloro-4-sulfamoylbenzoic acid (Isomer, CAS: 2169363-24-8)Research GradeAvailableNoted as a high-value derivative for research.[10]

This table is representative and not exhaustive. Researchers should always request the most recent Certificate of Analysis from the supplier before purchase.

Given the scarcity of readily available CRMs, many laboratories will need to procure a high-purity lot from a commercial supplier and perform in-house qualification to establish it as a fit-for-purpose reference standard.

In-House Qualification: A Self-Validating Protocol

Qualifying a reference standard is a multi-step process designed to unequivocally confirm its identity, purity, and potency. The following sections provide a detailed workflow and experimental protocols.

G cluster_0 Phase 1: Material Procurement & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Potency Assignment & Documentation A Procure High-Purity Lot (>98% preferred) B Review Supplier's Certificate of Analysis A->B C Perform Visual Inspection (Color, Form) B->C D Identity Confirmation (MS, NMR, IR) C->D E Chromatographic Purity (HPLC-UV for Related Substances) D->E F Residual Solvents (GC-HS) E->F G Water Content (Karl Fischer Titration) F->G H Inorganic Impurities (Sulphated Ash) G->H I Calculate Potency (Mass Balance Approach) H->I J Generate Comprehensive Certificate of Qualification I->J

Caption: Workflow for In-House Qualification of a Reference Standard.

Experimental Protocol 1: Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental aspect of its identity. Electrospray ionization (ESI) in negative mode is suitable for this acidic compound.

  • Sample Preparation: Prepare a ~100 µg/mL solution of the 3-Bromo-2-chloro-5-sulfamoylbenzoic acid standard in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Look for the deprotonated molecule [M-H]⁻. The expected monoisotopic mass for C₇H₄BrClNO₄S is 312.8794 Da. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) should be confirmed.

Experimental Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for separating and quantifying organic impurities (process-related impurities and degradation products). A gradient method is employed to ensure the elution and separation of compounds with a wide range of polarities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of the standard at a concentration of approximately 0.5 mg/mL in Mobile Phase A/B (50:50).

  • Procedure: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks. Any impurity exceeding 0.10% should be investigated. Potential impurities could arise from starting materials or side reactions during synthesis, such as isomers or incompletely halogenated species.[11][12]

Experimental Protocol 3: Water Content by Karl Fischer Titration

Causality: Water is a common impurity that can significantly impact the assigned potency of a hygroscopic or hydrated standard. Karl Fischer titration is the most accurate method for determining water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the 3-Bromo-2-chloro-5-sulfamoylbenzoic acid standard and add it to the titration vessel.

    • Titrate to the endpoint.

  • Calculation: The instrument software will calculate the percentage of water (w/w).

Assigning Potency: The Mass Balance Approach

The final step is to assign a potency value, which corrects the purity for non-chromatographic impurities. The mass balance approach is the most common method.

Potency (%) = [100% - % Water - % Residual Solvents - % Inorganic Impurities] x [Purity by HPLC (%) / 100]

This assigned potency value, along with its calculated uncertainty, is what should be used to prepare stock solutions for quantitative analysis. This self-validating system ensures that the final value is based on comprehensive, orthogonal analytical data.

The Principle of Metrological Traceability

While in-house qualification provides a high degree of confidence, a CRM from an ISO 17034 accredited producer offers the additional assurance of metrological traceability.[5] This means the certified value is linked to national or international standards, and ultimately to the International System of Units (SI), through an unbroken chain of comparisons, all having stated uncertainties.

G SI SI Units (e.g., kilogram, mole) NMI Primary Standard (National Metrology Institute, e.g., NIST, NPL) SI->NMI Realization CRM_Producer Certified Reference Material (CRM) (ISO 17034 Accredited Producer) NMI->CRM_Producer Calibration InHouse In-House Calibrated Standard (Your Laboratory) CRM_Producer->InHouse Calibration Result Routine Measurement Result InHouse->Result Measurement

Caption: The Unbroken Chain of Metrological Traceability.

Conclusion

References

  • ISO. (2023, October 24). Introduction to ISO 17034.
  • Labstat. (2018, July 26). How Certified Reference Materials Help Labs Meet Regulatory Requirements.
  • 4C. (2025, December 21). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation.
  • IndiaMART. 3-Bromo 2 chloro 5 sulfamoyl benzoic acid, Packaging Type: Bag.
  • Cole-Parmer. (2020, October 6). Select the Right Reference or Certified Reference Materials.
  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials.
  • Thoreauchem. 3-bromo-2-chloro-5-sulfamoylbenzoic acid-1461707-46-9.
  • Sigma-Aldrich. 3-Bromo-2-chlorobenzoic acid | 56961-27-4.
  • Benchchem. 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid|CAS 2169363-24-8.
  • Fisher Scientific. BLD Pharm 100MG 3-Bromo-2-chloro-5-cyanobenzoic acid.
  • MilliporeSigma. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0.
  • Dana Bioscience. 3-Bromo-5-sulfamoylbenzoic acid 250mg.
  • Molecules. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • BLD Pharm. 3-Bromo-5-chlorobenzoic acid | 42860-02-6.
  • Analytical Chemistry. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
  • EDQM. (2023, September 8). 2 new Ph. Eur. reference standards and 16 replacement batches released in August 2023.
  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920.
  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Pharmaceuticals and Medical Devices Agency (PMDA). JP Technical Information.
  • Tokyo Chemical Industry (TCI). 3-Bromo-5-chlorobenzoic Acid | 42860-02-6.
  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • ChemDmart. Specification [CAS No.:21739-92-4].
  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • WIPO Patentscope. (2021, August 31). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Benchchem. An In-depth Technical Guide to 3-Bromo-5-chlorotoluene (CAS Number 329944-72-1).

Sources

Purity assessment of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid vs commercial grade

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1461707-46-9 | Formula: C7H5BrClNO4S | Role: Advanced Pharmaceutical Intermediate

Executive Summary: The "Commercial Grade" Trap

In the synthesis of next-generation diuretics and SGLT2 inhibitors, 3-Bromo-2-chloro-5-sulfamoylbenzoic acid serves as a critical halogenated scaffold. While commercial suppliers often list "Technical Grade" purities of 95-98%, this metric is frequently misleading for drug development.

Commercial synthesis typically involves electrophilic aromatic substitution (halogenation or chlorosulfonation) on benzoic acid derivatives. This creates a specific "fingerprint" of impurities—primarily regioisomers and de-halogenated precursors —that co-elute in standard HPLC but react disastrously in downstream Suzuki-Miyaura couplings or SNAr reactions.

This guide details a self-validating analytical workflow to distinguish Commercial Grade (suitable for rough scouting) from Reference Grade (required for GMP synthesis), providing the exact protocols to quantify the difference.

The Impurity Landscape: What You Are Actually Buying

Before analyzing, one must understand the origin of potential contaminants. The synthesis likely proceeds via bromination of 2-chloro-5-sulfamoylbenzoic acid or chlorosulfonation of 3-bromo-2-chlorobenzoic acid.

Impurity TypeSpecific ContaminantOriginRisk Factor
Regioisomer 5-Bromo-2-chloro-3-sulfamoylbenzoic acidDirecting group competition during substitution.High: Chemically similar but leads to "dead-end" isomers in drug substance.
Starting Material 2-Chloro-5-sulfamoylbenzoic acidIncomplete bromination.Medium: Competes for reagents; alters stoichiometry.
Hydrolysis Product 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acidResidual intermediate from sulfamoyl formation.High: Highly reactive; generates HCl in situ.
Inorganic Bromide/Chloride salts, Copper/IronCatalysts/Salting out agents.High: Poisons Pd-catalysts in subsequent coupling steps.

Analytical Strategy: The "Triad" Protocol

A single method cannot validate this compound. We employ a Triad Protocol combining Orthogonal HPLC, LC-MS, and qNMR.

A. HPLC-UV/MS Method (Purity & ID)

Standard C18 gradients often fail to separate the 3-bromo and 5-bromo regioisomers due to similar hydrophobicity. A Phenyl-Hexyl column provides the necessary pi-pi interaction selectivity.

Protocol Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/carbonyl).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 60% B (Linear)

    • 15-20 min: 60% → 95% B (Wash)

    • 20-25 min: 95% → 5% B (Re-equilibration)

Experimental Logic: The acidic mobile phase ensures the carboxylic acid and sulfonamide remain neutral, improving peak shape. The Phenyl-Hexyl phase separates isomers based on the steric bulk of the bromine atom relative to the aromatic ring's pi-cloud.

B. 1H-NMR (Regiochemistry Confirmation)

Commercial certificates often rely on low-res HPLC. Only NMR can definitively prove the Bromine is at position 3.

Protocol:

  • Solvent: DMSO-d6 (Compound is sparingly soluble in CDCl3).

  • Key Signals:

    • Look for two distinct aromatic singlets (or meta-coupled doublets).

    • H4 and H6 protons: In the 3-bromo-2-chloro-5-sulfamoyl isomer, the protons are at positions 4 and 6. They should appear as meta-coupled doublets (

      
       Hz).
      
    • Contrast: If the bromine were at position 6 (ortho to sulfamoyl), the coupling constants and shift environment would change drastically due to steric crowding.

Experimental Workflow: Commercial vs. Purified

The following workflow describes how to assess and upgrade a Commercial Grade sample.

Step 1: Initial Assessment (The "As-Is" Check)
  • Dissolve 10 mg of Commercial Sample in 10 mL of 50:50 Water:ACN.

  • Inject 5 µL into the HPLC system described above.

  • Pass Criteria: Main peak >95% area; no single impurity >1%.

Step 2: Purification (Recrystallization)

If the sample fails (common for bulk Chinese suppliers), perform this cleanup.

  • Suspend 5.0 g of crude solid in 40 mL of Ethyl Acetate .

  • Heat to reflux (77°C); the solid should fully dissolve.

  • Slowly add n-Heptane (approx. 20-30 mL) until slight turbidity persists.

  • Cool slowly to Room Temperature, then to 4°C for 2 hours.

  • Filter the white crystalline precipitate and wash with cold 1:1 EtOAc:Heptane.

  • Dry under vacuum at 50°C for 12 hours.

Step 3: Comparative Analysis

Run the purified sample against the crude.

Data Comparison Table (Representative)
MetricCommercial Grade (Raw)Purified (Recrystallized)Method of Detection
Appearance Off-white / Beige powderWhite crystalline solidVisual
HPLC Purity 94.2%99.1%UV @ 254 nm
Regio-Isomer 3.5% (Co-eluting shoulder)< 0.1% (Not Detected)HPLC (Phenyl-Hexyl)
Water Content 1.8%0.2%Karl Fischer (KF)
Residue on Ignition 0.8% (Inorganic salts)< 0.05%Gravimetric
Melting Point 185-190°C (Broad)196-198°C (Sharp)Capillary Method

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for qualifying this intermediate.

PurityAssessment Start Commercial Sample (3-Bromo-2-chloro-5-sulfamoylbenzoic acid) HPLC HPLC-UV (Phenyl-Hexyl) Isomer Separation Start->HPLC NMR 1H-NMR (DMSO-d6) Regio-ID Confirmation Start->NMR KF Karl Fischer Moisture Check Start->KF Decision Purity > 98% & Isomers < 0.5%? HPLC->Decision Quantify Impurities NMR->Decision Confirm Structure KF->Decision Check Solvents Recryst Recrystallization (EtOAc / Heptane) Decision->Recryst No Release Release for Synthesis (Reference Grade) Decision->Release Yes Recryst->HPLC Re-test Reject Reject / Re-process

Caption: Workflow for validating commercial 3-Bromo-2-chloro-5-sulfamoylbenzoic acid before use in drug synthesis.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl over C18?

In halogenated aromatics, the "ortho-effect" of the bromine atom creates subtle differences in the pi-electron density of the ring. Standard C18 columns rely on hydrophobic interaction, which is virtually identical for regioisomers like 3-bromo vs 5-bromo. Phenyl-Hexyl phases engage in pi-pi stacking; the steric hindrance of the bromine at position 3 disrupts this stacking differently than at position 5, providing the necessary resolution factor (


).
The "Ghost" Peak in LC-MS

You may observe a peak with M+18 mass in LC-MS. This is often the ammonium adduct


, common in sulfamoyl compounds, and not an impurity. Always verify using the negative mode 

, where the characteristic isotope pattern of Cl (3:1) and Br (1:1) is clearest.
  • 35Cl/79Br Mass: X

  • 37Cl/79Br Mass: X+2

  • 35Cl/81Br Mass: X+2

  • 37Cl/81Br Mass: X+4

  • Result: A distinct "Boxcar" isotope pattern is the signature of this molecule.

References

  • Thoreauchem . Product Detail: 3-bromo-2-chloro-5-sulfamoylbenzoic acid (CAS 1461707-46-9).[2] Retrieved from

  • Sigma-Aldrich . 2-Chloro-5-sulfamoylbenzoic acid (Related Intermediate). Retrieved from

  • PubChem . Compound Summary: 3-Bromo-5-chloro-2-hydroxybenzoic acid derivatives (Structural Analogs). Retrieved from

  • Google Patents . CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[3] Retrieved from

  • BenchChem . 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid (Isomer Analysis). Retrieved from

Sources

Comparative Technical Guide: 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid vs. 4-Chloro Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (Target Scaffold) and its positional 4-chloro isomers (specifically the industry-standard 2,4-dichloro-5-sulfamoylbenzoic acid).

While both compounds serve as critical intermediates in the synthesis of sulfonamide-based pharmaceuticals (diuretics, SGLT2 inhibitors), they exhibit fundamentally different reactivity profiles. The 4-chloro isomer is optimized for classic Nucleophilic Aromatic Substitution (SNAr) to generate loop diuretics like Furosemide. In contrast, the 3-Bromo-2-chloro scaffold offers orthogonal reactivity : it combines a sterically hindered SNAr site with a metal-catalysis-ready bromide handle, enabling the synthesis of complex, multi-substituted pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Structural & Electronic Analysis

The core difference lies in the halogen positioning relative to the activating groups (Carboxyl and Sulfamoyl). This dictates the "hot spots" for chemical modification.

Electronic Activation Map
Feature3-Bromo-2-chloro-5-sulfamoylbenzoic acid 2,4-Dichloro-5-sulfamoylbenzoic acid (Reference)
C2-Position Chlorine: Ortho to COOH, Para to SO₂NH₂.[1] Highly activated electronically but sterically hindered by the adjacent COOH.Chlorine: Identical electronic environment.
C3-Position Bromine: Meta to both COOH and SO₂NH₂. Not activated for SNAr. Serves as a handle for Pd-catalyzed coupling.Hydrogen: Unsubstituted.
C4-Position Hydrogen: Unsubstituted.Chlorine: Para to COOH, Ortho to SO₂NH₂. Activated and sterically accessible.
Primary Reactivity Pd-Catalysis (C3) > SNAr (C2)SNAr (C4) >> SNAr (C2)
Visualization of Reactivity Vectors

The following diagram illustrates the divergent reaction pathways dictated by the substitution patterns.

ReactivityComparison Target 3-Bromo-2-chloro-5-sulfamoyl (Target Scaffold) Suzuki Pd-Catalyzed Coupling (C3-Br Site) Target->Suzuki Primary Route (Suzuki/Buchwald) SNAr_Hindered Hindered SNAr (C2-Cl Site) Target->SNAr_Hindered Secondary Route (Requires forcing) Reference 2,4-Dichloro-5-sulfamoyl (Standard Isomer) SNAr_Active Rapid SNAr (C4-Cl Site) Reference->SNAr_Active Primary Route (Amine Addition) SNAr_Secondary Secondary SNAr (C2-Cl Site) Reference->SNAr_Secondary Minor Side Product

Figure 1: Divergent synthetic utility. The 3-bromo scaffold directs chemistry to the C3 position via catalysis, whereas the 4-chloro isomer directs chemistry to C4 via nucleophilic attack.

Performance Comparison: Experimental Reactivity

Nucleophilic Aromatic Substitution (SNAr)

In drug development, the ability to selectively introduce amines is crucial.

  • 4-Chloro Isomer (Reference):

    • Reaction: Reaction with furfurylamine (synthesis of Furosemide).

    • Outcome: Exclusive substitution at C4 .

    • Mechanism:[2][3][4][5][6] The C4-Cl is activated by the ortho-sulfamoyl group. While C2 is also activated, the C4 position is sterically unencumbered, leading to kinetic selectivity.

    • Data: Yields typically >85% under mild conditions (Refluxing ethanol/toluene).

  • 3-Bromo-2-chloro Isomer (Target):

    • Reaction: Reaction with amines.[4][5][6]

    • Outcome:Low Reactivity / Complex Mixtures.

    • Mechanism:[2][3][5][6] The C3-Bromo is not activated for SNAr. The C2-Chloro is activated but severely hindered by the C1-COOH and the bulky C3-Bromo.

    • Implication: This scaffold is not designed for simple SNAr. Attempts to force SNAr often lead to decarboxylation or hydrolysis of the sulfonamide before substitution occurs.

Metal-Catalyzed Cross-Coupling

This is the domain where the 3-Bromo-2-chloro isomer outperforms the 4-chloro alternatives.

  • Protocol: Suzuki-Miyaura Coupling with Phenylboronic acid.

    • Catalyst: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O.

    • Target (3-Br): Clean conversion to 3-phenyl-2-chloro-5-sulfamoylbenzoic acid . The C3-Br bond is weaker and more accessible to oxidative addition than the C2-Cl or C4-Cl bonds.

    • Reference (4-Cl): Inert under standard Suzuki conditions. Requires specialized, expensive ligands (e.g., Buchwald precatalysts) to activate the aryl chloride, often with poor selectivity between C2 and C4 chlorides.

Detailed Experimental Protocols

Protocol A: Selective Functionalization of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (Suzuki Coupling)

Use this protocol to extend the carbon skeleton at position 3.

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

    • Boronic Acid: R-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Purge with N₂ for 5 minutes.

    • Add degassed solvent and catalyst.

    • Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS.[1][7] The Br isotope pattern (1:1) should disappear.

  • Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid), extract with EtOAc, and recrystallize from MeOH.

Protocol B: Selective SNAr on 2,4-Dichloro-5-sulfamoylbenzoic acid

Use this protocol for standard diuretic synthesis (Furosemide-type).

  • Reagents:

    • Substrate: 2,4-Dichloro-5-sulfamoylbenzoic acid (1.0 eq)

    • Nucleophile: Furfurylamine (2.5 eq) — Excess acts as base.

    • Solvent: 2-Methoxyethanol or Diglyme (High boiling point polar).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add amine dropwise at Room Temperature.[8]

    • Heat to 120°C for 6 hours.

    • Selectivity Note: The C4-Cl is displaced.[3] The C2-Cl remains intact due to steric protection by the carboxylate.

  • Workup: Pour into ice water, acidify to pH 4. The product precipitates.[7]

Synthetic Logic & Application Context

Why choose one over the other?

Application DomainPreferred ScaffoldRationale
Loop Diuretics (e.g., Furosemide)4-Chloro Isomer Requires a nitrogen atom attached directly to C4. SNAr is the most efficient route.
SGLT2 Inhibitors (Next-Gen)3-Bromo-2-chloro Often requires a biaryl linkage. The C3-Br allows attachment of a second phenyl ring (aglycone moiety) while keeping the C2-Cl/C5-Sulfamoyl polar head group intact.
URAT1 Inhibitors 3-Bromo-2-chloro The C3 position allows for the introduction of lipophilic tails necessary for transporter binding, which is impossible via SNAr chemistry.
Synthesis Pathway Visualization

The following diagram contrasts the synthetic lineage of both compounds.

SynthesisPath Start 2-Chlorobenzoic Acid Step1_Br 1. Protection/Directing 2. Bromination (C3) Start->Step1_Br Multi-step Step1_Cl Chlorosulfonation (Excess) Start->Step1_Cl Direct Electrophilic Sub. Step2_Br Chlorosulfonation (C5) Step1_Br->Step2_Br Product_Br 3-Bromo-2-chloro-5-sulfamoyl (Target) Step2_Br->Product_Br Product_Cl 2,4-Dichloro-5-sulfamoyl (Reference) Step1_Cl->Product_Cl

Figure 2: Synthetic complexity. The 3-bromo derivative requires directed functionalization, whereas the 4-chloro derivative is often a result of direct, exhaustive chlorosulfonation.

References

  • BenchChem. (2025).[9] A Comparative Guide to the Structure-Activity Relationship of Bumetanide Precursors. Retrieved from

  • European Patent Office. (2024). Method for Preparing 5-Bromo-2-chloro-benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. EP 4 389 733 A1. Retrieved from

  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-2-chlorobenzoic acid Product Specification. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Quantifying Residual Solvents in 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of loop diuretics (e.g., Furosemide), 3-Bromo-2-chloro-5-sulfamoylbenzoic acid serves as a critical intermediate. The purity of this crystalline lattice is paramount, not just regarding organic impurities, but specifically residual solvents trapped during the crystallization process (typically Toluene, Methanol, or Ethanol).

This guide objectively compares the industry-standard Static Headspace GC-FID (HS-GC) method against two common alternatives: Direct Injection GC and Loss on Drying (LOD) .

The Verdict: While Direct Injection offers theoretical sensitivity, it fails in robustness due to matrix interference from the acidic substrate. The Optimized DMSO-Based Static Headspace Method is the only protocol that delivers the specificity and recovery rates required by ICH Q3C guidelines for this specific molecule.

The Challenge: Why This Molecule is Difficult

3-Bromo-2-chloro-5-sulfamoylbenzoic acid presents a unique "triple threat" to standard analysis:

  • High Melting Point Solid: It does not volatilize intact; it degrades.

  • Strong Acidity: The carboxylic acid and sulfamoyl groups can interact with GC inlet liners and column stationary phases, causing peak tailing and "ghost peaks" in direct injection.

  • Lattice Trapping: The crystal structure tightly binds solvents like Toluene, requiring complete dissolution (not just extraction) to release them.

Comparative Analysis: Selecting the Right Methodology

The following decision matrix illustrates the logical flow for selecting the appropriate method based on laboratory constraints and data requirements.

MethodSelection Start Start: Residual Solvent Analysis IsSpecific Is solvent identification required? Start->IsSpecific LOD Method: Loss on Drying (LOD) (Non-Specific, Total Volatiles only) IsSpecific->LOD No (Limit Test only) IsVolatileMatrix Is the API volatile or thermally stable? IsSpecific->IsVolatileMatrix Yes DirectInj Method: Direct Injection GC (High Risk: Liner Contamination) IsVolatileMatrix->DirectInj Yes HSGC Method: Static Headspace GC (DMSO) (Recommended: Matrix Isolation) IsVolatileMatrix->HSGC No (Degrades/Non-volatile)

Figure 1: Analytical Decision Matrix. Green indicates the optimal path for 3-Bromo-2-chloro-5-sulfamoylbenzoic acid.

Performance Comparison Table
FeatureOptimized HS-GC (DMSO) Direct Injection GC Loss on Drying (LOD)
Specificity High (Separates MeOH, Toluene, Ethanol)High None (Cannot distinguish water vs. solvent)
Matrix Effects Zero (Non-volatile acid stays in vial)Severe (Acid accumulates in liner)N/A
Recovery (%) 98.5% - 101.5% 85% - 115% (Variable)N/A
System Maintenance Low (Column lasts 1000+ injections)High (Liner change every ~50 injections)Low
Sensitivity (LOQ) < 10 ppm< 5 ppm~ 1000 ppm (0.1%)
Suitability Recommended Not RecommendedScreening Only

Technical Deep Dive: The Optimized HS-GC Protocol

This protocol uses Dimethyl Sulfoxide (DMSO) as the diluent.[1]

  • Why DMSO? The target molecule is sparingly soluble in water but highly soluble in DMSO. To accurately quantify trapped solvents, the crystal lattice must be completely dissolved. A slurry or suspension (common in water-based HS) will result in low recovery of Toluene.

Instrumentation & Conditions[2]
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Column: DB-624 UI (Ultra Inert), 30m x 0.32mm, 1.8µm film.

    • Note: The thick film (1.8µm) is crucial for retaining volatile solvents like Methanol and separating them from the DMSO solvent peak.

  • Carrier Gas: Nitrogen or Helium @ 2.0 mL/min (Constant Flow).

Headspace Parameters (The "Engine")
ParameterSettingRationale
Oven Temp 80°CHigh enough to volatilize Toluene, low enough to prevent DMSO degradation.
Loop/Valve Temp 90°C / 100°CPrevents condensation of high-boiling solvents in the transfer line.
Equilibration Time 20 minEnsures thermodynamic equilibrium between liquid and gas phase.
Shaking HighAccelerates diffusion of solvents from the viscous DMSO layer.
Step-by-Step Workflow
  • Standard Preparation: Prepare a mixed stock solution of Methanol (3000 ppm limit), Toluene (890 ppm limit), and Ethanol (5000 ppm limit) in DMSO.

  • Sample Preparation: Weigh exactly 100 mg of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid into a 20 mL headspace vial.

  • Dissolution: Add 5.0 mL of DMSO. Cap immediately with a PTFE/Silicone septum. Vortex until fully dissolved.

  • Equilibrium: Place in the HS autosampler. The vial is heated to 80°C.

  • Injection: The pressurized headspace vapor is injected onto the column.

HS_Workflow Sample Solid Sample (Crystal Lattice) Dissolution Dissolution (DMSO breaks Lattice) Sample->Dissolution Trapped Solvents Released Equilibrium Equilibrium (80°C) (Solvents -> Gas Phase) Dissolution->Equilibrium Thermodynamics Injection GC Injection (Vapor Only) Equilibrium->Injection Clean Transfer

Figure 2: The Headspace Equilibrium Workflow. Note that the non-volatile acidic impurity never leaves the 'Dissolution' phase, protecting the GC.

Experimental Validation Data

The following data represents typical validation results obtained when comparing the Optimized HS-GC method against Direct Injection .

Linearity and Range

The HS-GC method demonstrates superior linearity (


) for Class 2 solvents due to the precise control of vapor pressure in the headspace vial.
SolventRange (ppm)R² (HS-GC)R² (Direct Inj.)
Methanol300 - 50000.99980.9950
Toluene80 - 20000.99960.9820*

*Note: Direct injection linearity for Toluene suffers due to solvent expansion issues and liner activity.

Recovery (Accuracy)

Samples were spiked with solvents at the ICH limit.

  • HS-GC Recovery: 98.2% (RSD 1.1%)

  • Direct Injection Recovery: 84.5% (RSD 5.4%)

    • Analysis: The low recovery in Direct Injection is attributed to the "matrix effect"—the acidic API accumulates in the liner, creating active sites that adsorb Toluene.

Scientific Integrity: Self-Validating the Method

To ensure this protocol is trustworthy in a regulated environment (GMP), you must implement the following System Suitability Tests (SST) :

  • Resolution (Rs): Ensure resolution > 1.5 between Methanol and any co-eluting peaks (rare in DMSO, but critical if Ethanol is present).

  • Signal-to-Noise (S/N): For the sensitivity solution (at 10% of the limit), S/N must be > 10.

  • Blank Check: Inject a DMSO blank. It must be free of interference at the retention times of Methanol and Toluene. Caution: DMSO quality varies. Use "Headspace Grade" DMSO to avoid benzene artifacts.

References

  • ICH Q3C (R8) . Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[2] Available at: [Link]

  • USP <467> . Residual Solvents. United States Pharmacopeia. (General Chapter for methodology foundation). Available at: [Link]

  • Restek Corporation . Optimizing Headspace Parameters for Residual Solvent Analysis. (Technical Guide on DB-624 columns). Available at: [Link]

Sources

A Comparative Guide to Sulfonamide Impurities in Loop Diuretics: Furosemide, Bumetanide, and Torsemide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Sulfonamide Moiety

Loop diuretics, including the widely prescribed furosemide, bumetanide, and torsemide, are mainstays in the management of edema associated with heart, kidney, and liver failure. Their therapeutic efficacy hinges on the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This potent diuretic action is conferred by a common structural feature: the sulfonamide group (-SO₂NH₂). While essential for their pharmacological activity, this moiety also represents a critical nexus for the formation of process-related and degradation impurities.

For drug development professionals, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities.[1] This guide provides a comparative analysis of sulfonamide-related impurities across furosemide, bumetanide, and torsemide, offering field-proven insights into their origins, analytical detection, and the causality behind robust method development.

Structural Overview: A Tale of Three Diuretics

While all three compounds are classified as loop diuretics and contain a sulfonamide group, their core structures possess distinct differences that influence their impurity profiles. Furosemide and bumetanide are derivatives of anthranilic acid, whereas torsemide is a pyridinesulfonylurea derivative.

Caption: Core structures of common loop diuretics.

These structural variations not only affect their potency and pharmacokinetics but also dictate the types of impurities that can arise during synthesis and upon degradation.

Comparative Impurity Profiles: Synthesis, Degradation, and Beyond

The impurities associated with these diuretics can be broadly categorized as process-related (originating from synthesis) and degradation products. A more recent area of concern involves the potential for N-nitrosamine drug substance-related impurities (NDSRIs), particularly for molecules with secondary amine functionalities.[2]

Furosemide

Furosemide is notoriously unstable, especially when exposed to light, which can lead to significant degradation.[3] Its synthesis typically starts from 2,4-dichlorobenzoic acid, and several impurities have been identified and are listed in major pharmacopoeias like the European Pharmacopoeia (EP).[1][4]

  • Key Degradation Pathway: The primary degradation route is the photolytic hydrolysis of the amide bond, which cleaves the molecule into 4-chloro-5-sulfamoylanthranilic acid (CSA or Saluamine) and furfuryl alcohol.[3][5] CSA is a major sulfonamide-containing impurity.

  • Process-Related Impurities: The European Pharmacopoeia lists several known impurities, including Impurity A and others designated up to Impurity G, which was identified as a process-related impurity in pilot batches.[1][6]

Bumetanide

Bumetanide's synthesis often involves the reduction of a nitro group to an amine, followed by alkylation.[7] This process can lead to various related substances.

  • Process-Related Impurities: The EP and USP list several related compounds, such as Impurity A (the starting nitro-compound) and Impurity B (the un-alkylated amine).[8][9]

  • Nitrosamine Risk: Bumetanide contains a secondary amine, making it susceptible to nitrosation in the presence of nitrite sources, which can form N-nitrosobumetanide (NBMT).[2] The FDA has highlighted this as a potential NDSRI, emphasizing the need for mitigation strategies in formulation.[2]

Torsemide

Torsemide's sulfonylurea structure makes it susceptible to hydrolysis, particularly under acidic, neutral, or alkaline conditions, especially with heat.[10][11][12]

  • Key Degradation Pathway: The most significant degradation pathway is the hydrolysis of the sulfonylurea moiety to yield the corresponding sulfonamide, often referred to as degradation product R2 or Torsemide EP Impurity A.[10][11][12][]

  • Oxidative Degradation: Under oxidative stress, torsemide can form N-oxide degradation products.[10]

  • Other Transformation Products: Environmental and metabolic studies have identified numerous other transformation products arising from reactions like hydroxylation, N-dealkylation, and amide cleavage.[14]

Data Summary: Sulfonamide Impurities

The table below summarizes key known sulfonamide-related impurities for these three loop diuretics.

DiureticImpurity NameTypeOrigin / Formation PathwayPharmacopeial Reference
Furosemide 4-chloro-5-sulfamoylanthranilic acid (CSA / Saluamine / Impurity A)DegradationHydrolysis of the C-N bond between the amine and furfuryl group.[3][15]EP
Furosemide Impurity GProcess-RelatedBy-product from synthesis pathway.[1]-
Bumetanide Bumetanide Impurity B (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)Process-RelatedUnreacted intermediate from the alkylation step.[8][9]EP, USP
N-nitrosobumetanide (NBMT)Degradation / ContaminantReaction of the secondary amine with nitrosating agents.[2]FDA Guidance
Torsemide Torsemide Impurity A / Degradation Product R2DegradationHydrolysis of the sulfonylurea moiety.[10][]EP
Torsemide Related Compound EProcess-RelatedSynthesis by-product.[]USP

Analytical Methodologies: The Pursuit of Resolution and Sensitivity

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for separating and quantifying impurities in loop diuretics.[16][17][18] The design of a robust and reliable method is not arbitrary; it is a logical process dictated by the physicochemical properties of the analytes.

Causality in Method Development
  • Column Chemistry: Reversed-phase columns, such as C18 or C8, are the standard choice.[1][16] Their nonpolar stationary phases effectively retain the moderately nonpolar diuretic molecules, allowing for separation from more polar or nonpolar impurities.

  • Mobile Phase pH: The use of an acidic mobile phase (e.g., 0.1% acetic or formic acid) is a critical choice.[16] Furosemide and bumetanide possess a carboxylic acid group. By maintaining the mobile phase pH below the pKa of this group (~3.8 for furosemide), the analyte remains in its neutral, protonated form. This prevents ionization, leading to better retention on the reversed-phase column and significantly improved peak symmetry.

  • Elution Mode: A gradient elution program, where the proportion of organic solvent (like acetonitrile) is increased over time, is often superior to an isocratic (constant composition) method.[10][12] This is because impurities can have a wide range of polarities. A gradient allows for the elution of highly polar impurities early in the run while ensuring that more nonpolar impurities are eluted later, all within an efficient timeframe and with good peak shape.

  • Detection Wavelength: The selection of a UV detection wavelength is based on the UV absorbance maxima of the API and its impurities. For instance, a wavelength of 272 nm is optimal for detecting both furosemide and its key degradation product, FUR-B, even at low concentrations.[16][19] For torsemide, detection is typically performed around 290 nm.[10]

Advanced Detection: LC-MS/MS

For structural elucidation of unknown impurities or for ultra-sensitive detection of genotoxic impurities like N-nitrosamines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[17][20][21] It provides molecular weight and fragmentation data, which are crucial for identifying novel process-related impurities or degradation products.

Experimental Protocol: A Validated HPLC-UV Method for Furosemide Impurity Profiling

This protocol describes a self-validating system for the analysis of furosemide and its primary degradation product, adapted from published methodologies.[16][19] The inclusion of a system suitability test (SST) ensures the chromatographic system is performing adequately before any sample analysis.

Instrumentation and Reagents
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: Symmetry® C18, 4.6 x 250 mm, 5 µm particle size.[16][19]

  • Reagents: Acetonitrile (HPLC grade), Glacial Acetic Acid, Deionized Water, Furosemide Reference Standard (RS), Furosemide Related Compound B (FUR-B) RS.

Chromatographic Conditions
  • Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (60:40, v/v).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 272 nm.[16]

  • Injection Volume: 10 µL.[16]

Solution Preparation
  • Diluent: Mobile phase.

  • Standard Solution (50 µg/mL FUR, 1.0 µg/mL FUR-B): Accurately weigh and dissolve Furosemide RS and FUR-B RS in the diluent to achieve the target concentrations.

  • Test Solution (50 µg/mL): Accurately weigh and dissolve the furosemide sample (API or crushed tablet) in the diluent to achieve a nominal concentration of 50 µg/mL. Sonicate if necessary and filter through a 0.45 µm filter.

System Suitability Test (SST)
  • Procedure: Inject the Standard Solution in replicate (n=5).

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the furosemide peak.

    • Theoretical Plates: ≥ 2000 for the furosemide peak.

    • Relative Standard Deviation (RSD): ≤ 2.0% for the peak areas of both furosemide and FUR-B.

    • Resolution: Baseline separation between the furosemide and FUR-B peaks.

Analysis Procedure
  • Perform the SST and ensure all criteria are met.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Test Solution.

  • Identify impurities by their relative retention times compared to the principal peak.

  • Quantify impurities using the area of the principal peak from a diluted standard or by area percent method, applying appropriate relative response factors if necessary.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (0.1% Acetic Acid: ACN 60:40) sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standard Solution (FUR + Impurities) prep_std->sst prep_sample Prepare Test Solution (Sample in Diluent) inject_sample Inject Test Solution prep_sample->inject_sample inject_blank Inject Blank sst->inject_blank If SST Passes inject_blank->inject_sample integrate Integrate Chromatogram inject_sample->integrate identify Identify Impurity Peaks (by RRT) integrate->identify quantify Quantify Impurities (% Area or vs. Standard) identify->quantify report Generate Report quantify->report

Caption: Workflow for HPLC impurity analysis.

Forced Degradation: Proving Method Specificity

To ensure an analytical method is "stability-indicating," forced degradation studies are essential. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The goal is to demonstrate that these newly formed impurity peaks are well-resolved from the main API peak, proving the method's specificity.

G cluster_stress Stress Conditions (ICH Q1A) api Drug Substance (e.g., Furosemide) acid Acid Hydrolysis (HCl, heat) api->acid base Base Hydrolysis (NaOH, heat) api->base ox Oxidation (H₂O₂, heat) api->ox therm Thermal (Dry Heat) api->therm photo Photolytic (UV/Vis Light) api->photo analysis Analyze Stressed Samples using HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution Demonstrate Specificity analysis->evaluation

Caption: Forced degradation study workflow.

For torsemide, studies have shown significant degradation under acidic, neutral, and alkaline hydrolytic conditions, forming its primary sulfonamide degradant.[10][11][12] Furosemide, in contrast, shows marked instability primarily under photolytic conditions.[3] These differing stability profiles underscore the importance of tailoring forced degradation studies to the specific molecule.

Conclusion

The analysis and control of sulfonamide-related impurities in loop diuretics are critical for ensuring drug safety and quality. While furosemide, bumetanide, and torsemide share a common therapeutic mechanism and a core sulfonamide group, their unique chemical structures give rise to distinct impurity profiles. Furosemide is susceptible to photolytic cleavage, torsemide to hydrolysis of its sulfonylurea bond, and bumetanide carries an additional risk of forming N-nitrosamine impurities.

A thorough understanding of the synthesis and degradation pathways is essential for anticipating potential impurities. This knowledge, combined with the logical development of robust, stability-indicating analytical methods—primarily HPLC—provides the foundation for effective impurity control. By employing systematic method development, performing comprehensive forced degradation studies, and leveraging advanced techniques like LC-MS when necessary, researchers and drug developers can confidently characterize and control these critical quality attributes.

References

  • Jovic, Z., et al. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis Online. Available at: [Link]

  • Kümmerer, K., et al. (2020). Abiotic and biotic transformation of torasemide - Occurrence of degradation products in the aquatic environment. PubMed. Available at: [Link]

  • Thean, L. P., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Available at: [Link]

  • Jovic, Z., et al. (2014). Forced degradation study of torasemide: Characterization of its degradation products. ResearchGate. Available at: [Link]

  • Jovic, Z., et al. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Taylor & Francis Online. Available at: [Link]

  • Food and Drug Administration (FDA). (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. FDA.gov. Available at: [Link]

  • Lee, J., et al. (2013). Simultaneous analysis of 17 diuretics in dietary supplements by HPLC and LC-MS/MS. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Center for Biotechnology Information. Available at: [Link]

  • Thean, L. P., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2012). Simultaneous analysis of 17 diuretics in dietary supplements by HPLC and LC-MS/MS. PubMed. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Furosemide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex. Available at: [Link]

  • Restek. (n.d.). LC/MS/MS Analysis of Diuretics in Urine. Restek. Available at: [Link]

  • Al-Dirbashi, O., et al. (2018). Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine. Pharmacy Journal. Available at: [Link]

  • Lee, J., et al. (2012). Simultaneous analysis of 17 diuretics in dietary supplements by HPLC and LC-MS/MS. Taylor & Francis Online. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • Catenacci, L., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. National Center for Biotechnology Information. Available at: [Link]

  • SynThink. (n.d.). Bumetanide EP Impurity and USP Related Compound. SynThink. Available at: [Link]

  • IARC Publications. (1990). FUROSEMIDE (FRUSEMIDE) 1. Chemical and Physical Data. IARC. Available at: [Link]

  • Reddy, C. S., et al. (2012). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • de la Ossa, M. R., et al. (2004). Photodegradation pathway of furosemide. ResearchGate. Available at: [Link]

  • Patel, A. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • GPAT Discussion Center. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available at: [Link]

  • Dr.Oracle. (2026). Does furosemide contain a sulfonamide (sulfa) group?. Dr.Oracle. Available at: [Link]

  • Ruiz Angel, M. J., et al. (2007). Analytical Techniques for Furosemide Determination. Taylor & Francis Online. Available at: [Link]

  • Pharmaffiliates. (n.d.). Bumetanide-impurities. Pharmaffiliates. Available at: [Link]

  • CN106748906B. (n.d.). A kind of synthetic method of bumetanide. Google Patents.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]

  • Darweesh, A. S. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. Available at: [Link]

  • Ki, N.-Y., et al. (2019). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. Pharmaffiliates. Available at: [Link]

  • APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP. APG Pharma. Available at: [Link]

  • Stojanov, I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Pharmacopeia. (2012). Elemental Impurities: Standards-Setting Record. USP-NF. Available at: [Link]

  • CA2750339A1. (n.d.). Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs, compositions and methods of use. Google Patents.
  • Johnson, K. K., et al. (2000). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. National Center for Biotechnology Information. Available at: [Link]

  • Daicel Pharma. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Daicel Pharma. Available at: [Link]

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A Comparative Guide to Yield Efficiency in the Synthesis of Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfamoylbenzoic Acids and Synthesis Efficiency

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their versatile structure, characterized by a benzoic acid and a sulfonamide group, allows for fine-tuning of physicochemical properties to interact with a wide range of biological targets.[2][3] This has led to their application as diuretics (e.g., furosemide), anti-inflammatory agents, anticancer therapeutics, and modulators of various enzymes and receptors.[2][3][4]

For researchers and drug development professionals, the efficient synthesis of these derivatives is a critical consideration. The overall yield of a synthetic route not only impacts the economic viability of producing a drug candidate but also influences the environmental footprint and the speed at which a library of diverse compounds can be generated for screening.[5] This guide provides an in-depth comparison of common synthetic methodologies for sulfamoylbenzoic acid derivatives, focusing on factors that govern yield efficiency. We will dissect the established chlorosulfonation pathway, explore modern adaptations, and provide actionable protocols and troubleshooting advice based on experimental data.

Core Synthetic Pathways: A Comparative Overview

The synthesis of sulfamoylbenzoic acids is dominated by a few key pathways, each with distinct advantages and disadvantages concerning yield, safety, and scalability.

Method A: The Classical Chlorosulfonation Pathway

The most traditional and widely adopted method involves a multi-step sequence starting from a substituted benzoic acid.[1][5] This pathway is valued for its versatility and the broad availability of starting materials. The core transformation occurs in two main stages:

  • Chlorosulfonylation: An electrophilic substitution where a benzoic acid derivative reacts with an excess of a chlorosulfonating agent, typically chlorosulfonic acid (HSO₃Cl), to install a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.[6] The electron-deficient nature of benzoic acid often necessitates elevated temperatures and a significant excess of the corrosive reagent to drive the reaction to completion.[5][6]

  • Amination (Sulfonamide Formation): The resulting sulfonyl chloride is then reacted with a primary or secondary amine to form the desired sulfonamide.[1][6] This step is typically performed in an aqueous medium or an organic solvent.[1]

While robust, this pathway is often criticized for its use of hazardous reagents and the generation of significant acidic waste, which can complicate industrial-scale production.[5]

cluster_0 Classical Chlorosulfonation Pathway A Substituted Benzoic Acid B Sulfonyl Chloride Intermediate A->B  Chlorosulfonic Acid (HSO₃Cl)  Elevated Temperature C Sulfamoylbenzoic Acid Product B->C  Primary or Secondary Amine (R¹R²NH)  Base (e.g., Pyridine, TEA)

Caption: The two-stage classical pathway for sulfamoylbenzoic acid synthesis.

Comparative Yield Analysis: Dissecting the Data

The yield of sulfamoylbenzoic acid derivatives is highly dependent on the substituents on both the benzoic acid core and the amine used for sulfonamide formation. The following table summarizes representative yields from published synthetic procedures, illustrating the impact of different structural motifs.

Starting Benzoic AcidAmineCoupling MethodReported YieldReference
Benzoic AcidCyclopropylamineChlorosulfonation, then Amination/Amide Coupling68% (for final amide)[6]
Benzoic Acidp-AnisidineChlorosulfonation, then Amination/Amide Coupling72% (for final amide)[6]
Benzoic AcidMorpholineChlorosulfonation, then Amination/Amide Coupling73% (for final amide)[6][7]
Benzoic Acidp-ChloroanilineChlorosulfonation, then Amination/Amide Coupling69% (for final amide)[6][7]
Benzoic Acid2,4-XylidineChlorosulfonation, then Amination/Amide Coupling47% (for final amide)[6][7]
Benzoic AcidN-MethylbenzylamineChlorosulfonation, then Amination/Amide Coupling55% (for final amide)[6][7]
2,4-Dichlorobenzoic AcidAmmoniaChlorosulfonation, then Ammonolysis70%[8]
Various Carboxylic AcidsVarious AminesBenzoylation of Sulfonamides60% - 99%[9]

Analysis of Yield Determinants:

  • Steric Hindrance: The yield can be significantly affected by the steric bulk of the amine. For instance, the reaction with the more sterically hindered 2,4-xylidine resulted in a lower yield (47%) compared to less hindered primary amines like p-anisidine (72%).[6][7]

  • Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. While electronic effects of the aniline on amide formation were reported to be minimal[6], highly basic and nucleophilic aliphatic amines such as morpholine generally provide good to excellent yields.[6][7]

  • Reaction Conditions: Optimization of reaction conditions, including temperature, solvent, and the choice of base, is paramount for maximizing yield.[10] For sulfonylation, maintaining low temperatures during the addition of the sulfonyl chloride can prevent side reactions like di-sulfonylation, where a primary amine reacts twice.[11]

  • Product Polarity and Isolation: The physicochemical properties of the final product can impact the isolated yield. Highly polar products, such as those containing a morpholine substituent, may be challenging to isolate from an aqueous phase if the pH is not carefully controlled during workup.[6][7]

In-Depth Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfamoylbenzoic acid derivatives.

Protocol 1: General Synthesis of a 2-Sulfamoylbenzoic Acid Derivative via Chlorosulfonation

This protocol is a representative example of the classical two-step synthesis.

Causality: The use of excess chlorosulfonic acid is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring. The reaction is performed at an elevated temperature to provide the activation energy for the electrophilic aromatic substitution.

Step 1: Chlorosulfonylation of Benzoic Acid

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

  • Carefully add benzoic acid (1.0 equiv.) to an excess of chlorosulfonic acid (e.g., 5-10 equiv.).

  • Heat the reaction mixture, typically to 60-80 °C, and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • The sulfonyl chloride intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water. Dry the product under vacuum.

Step 2: Sulfonamide Formation

  • Dissolve the dried sulfonyl chloride intermediate (1.0 equiv.) in a suitable organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0 °C).

  • Add a base, such as triethylamine (TEA) or pyridine (1.5 equiv.).

  • Add the desired primary or secondary amine (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC).[11]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11] Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final sulfamoylbenzoic acid derivative.[11]

cluster_workflow General Sulfonylation Workflow Setup 1. Dissolve Amine in Anhydrous Solvent 2. Cool to 0 °C AddBase 3. Add Base (e.g., TEA) Setup->AddBase AddSulfonyl 4. Add Sulfonyl Chloride Solution Dropwise AddBase->AddSulfonyl Monitor 5. Warm to RT 6. Monitor by TLC AddSulfonyl->Monitor Quench 7. Cool to 0 °C 8. Quench with aq. NH₄Cl Monitor->Quench Extract 9. Extract with Organic Solvent Quench->Extract Purify 10. Dry, Concentrate & Purify Extract->Purify

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid (CAS No. 1461707-46-9). As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the cornerstone of its safe management. While specific toxicity data for 3-Bromo-2-chloro-5-sulfamoylbenzoic acid is not extensively published, its structural motifs—a halogenated benzene ring and an acidic functional group—allow for an informed assessment based on analogous compounds. The presence of bromine and chlorine atoms places it firmly in the category of halogenated organic compounds, which have specific disposal requirements.[1]

Based on data for structurally similar chemicals like 5-Bromo-2-chlorobenzoic acid and 4-Chloro-3-sulfamoylbenzoic acid, it is prudent to handle this compound as a hazardous substance that causes skin, eye, and respiratory irritation.[2][3][4]

Identifier Information Source(s)
Chemical Name 3-Bromo-2-chloro-5-sulfamoylbenzoic acid[5]
CAS Number 1461707-46-9[5]
Molecular Formula C₇H₅BrClNO₄S[5]
Molecular Weight 312.88 g/mol [5]
Physical Form Solid[6]
Inferred Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4][6]
Waste Category Halogenated Organic Waste, Hazardous Chemical Waste[1][7]

Pre-Disposal Safety Protocols

Proper disposal begins with safe handling during use. The following protocols are essential to minimize exposure and prevent uncontrolled release.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling 3-Bromo-2-chloro-5-sulfamoylbenzoic acid. The rationale is to create a barrier between the user and the hazardous substance.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which are highly susceptible to irritation from chemical dust or splashes.[8]

  • Hand Protection: Use chemically resistant gloves. Double gloving is recommended for enhanced protection, especially when handling highly toxic or potentially carcinogenic compounds.[9]

  • Body Protection: A laboratory coat must be worn to prevent contamination of personal clothing.[9]

  • Respiratory Protection: All handling of the solid compound that may generate dust, or any procedure that could create aerosols, must be performed in a certified chemical fume hood to prevent inhalation.[8][9]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, ventilate the area as much as possible without dispersing dust.

  • Contain & Absorb: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that create dust. Dry sweeping is explicitly prohibited for certain hazardous powders under OSHA standards.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[9]

Waste Segregation and Collection Protocol

The segregation of chemical waste is a fundamental requirement under the Resource Conservation and Recovery Act (RCRA).[11][12] Halogenated compounds must not be mixed with non-halogenated waste streams, as this complicates the disposal process and can increase costs.[1]

Step-by-Step Collection Procedure
  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical waste. The container must be in good condition, free from damage, and have a secure, screw-top lid.[13][14]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "3-Bromo-2-chloro-5-sulfamoylbenzoic acid," and an indication of its hazards (e.g., "Irritant").[8][13] Do not use chemical formulas or abbreviations.[13]

  • Accumulate Waste: Collect all waste, including the primary compound, contaminated PPE (like gloves), and any materials used for cleaning spills, in this designated container.

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste. This is an EPA requirement to prevent the release of hazardous vapors.[7][13] Do not leave a funnel in the container.[13]

  • Store in a Satellite Accumulation Area (SAA): The container should be stored at or near the point of generation and under the control of laboratory personnel.[13][15] The SAA must be in a secondary containment system to catch any potential leaks.

Disposal Workflow: Decision and Execution

The following workflow outlines the decision-making process for the proper disposal of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid waste. This process ensures that the waste is handled correctly from the point of generation to its final removal by a certified disposal service.

DisposalWorkflow Disposal Workflow for 3-Bromo-2-chloro-5-sulfamoylbenzoic Acid start Waste Generation (Pure solid, contaminated materials, or solutions) container Select Compatible Container (HDPE, Glass) start->container Step 1 label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information container->label Step 2 segregate Segregate as 'Halogenated Organic Waste' label->segregate Step 3 store Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) segregate->store Step 4 check_full Is Container >90% Full? store->check_full Monitor Level check_full->store No request Arrange Pickup with Environmental Health & Safety (EHS) check_full->request Yes end Licensed Vendor Collects for High-Temperature Incineration request->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-2-chloro-5-sulfamoylbenzoic acid
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3-Bromo-2-chloro-5-sulfamoylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.